molecular formula C10H10BrNO3 B1381212 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene CAS No. 2167416-91-1

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Cat. No.: B1381212
CAS No.: 2167416-91-1
M. Wt: 272.09 g/mol
InChI Key: QHABPMYSFCGJLR-UHFFFAOYSA-N
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Description

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABPMYSFCGJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Profiling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure analysis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene reveals it as a high-value "masked" intermediate in organic synthesis, specifically designed for the chemoselective construction of polysubstituted aromatic systems.

This guide details its structural diagnostics, synthetic pathway, and handling protocols.

Executive Summary & Synthetic Utility

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a strategic building block used primarily as a precursor to 3-bromo-4-nitroacetophenone (and its derivatives). Its core value lies in the 1-ethoxyvinyl group, which serves as a robust, masked methyl ketone equivalent.

  • Chemoselectivity: Synthesized typically via Stille coupling, this molecule exploits the reactivity difference between aryl iodides and aryl bromides. The 1-ethoxyvinyl group is installed at the C4 position (displacing iodine), leaving the C2-Bromine intact for orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) in later steps.

  • Masked Functionality: The ethoxyvinyl moiety is stable under basic conditions but hydrolyzes rapidly in acidic media to reveal an acetyl group (

    
    ).
    

Chemical Structure & Connectivity

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions.

  • Position 1 (Nitro,

    
    ):  Strong electron-withdrawing group (EWG); directs electrophilic substitution to meta positions but activates ortho/para for nucleophilic aromatic substitution (
    
    
    
    ).
  • Position 2 (Bromo,

    
    ):  Weakly deactivating but ortho/para directing. Provides a handle for further functionalization.
    
  • Position 4 (1-Ethoxyvinyl,

    
    ):  Electron-rich enol ether. Acts as a conjugated donor system.[1]
    
Structural Visualization (Connectivity)

The following diagram illustrates the connectivity and the functional differentiation of the halogenated sites.

StructureAnalysis Core Benzene Ring Nitro 1-Nitro (-NO2) (Electron Withdrawing) Core->Nitro Pos 1 Bromo 2-Bromo (-Br) (Orthogonal Handle) Core->Bromo Pos 2 Vinyl 4-(1-Ethoxyvinyl) (Masked Acetyl) Core->Vinyl Pos 4 Nitro->Core Deshields H-6 Vinyl->Core Shields H-3/H-5

Figure 1: Functional group topology showing the electronic influence of substituents on the aromatic core.

Spectroscopic Characterization

Accurate identification relies on distinguishing the ethoxyvinyl signals from the aromatic core.

Proton NMR ( H NMR) Diagnostics

The spectrum is characterized by a distinct AMX spin system in the aromatic region and the signature enol ether pattern in the aliphatic/olefinic region.

Solvent:


 (Standard)
Proton GroupPositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
Aromatic H-6 Ortho to

7.90 – 8.05 Doublet (d)

Most deshielded due to nitro group anisotropy.
Aromatic H-3 Ortho to

7.65 – 7.75 Doublet (d)

Meta-coupled to H-5. Shifted downfield by Br.
Aromatic H-5 Meta to

7.45 – 7.55 dd

Coupled to H-6 (ortho) and H-3 (meta).
Vinyl

(a)
Terminal Alkene4.65 – 4.75 Doublet (d)

Geminal coupling. Characteristic of

-alkoxystyrenes.
Vinyl

(b)
Terminal Alkene4.25 – 4.35 Doublet (d)

Distinct from proton (a) due to magnetic non-equivalence.
Ethoxy

Ether Methylene3.90 – 4.00 Quartet (q)

Typical ethoxy pattern.
Ethoxy

Ether Methyl1.35 – 1.45 Triplet (t)

Upfield aliphatic signal.
Carbon NMR ( C NMR) Key Signals
  • Carbonyl Equivalent (C-O): ~158 ppm (Quaternary C4-vinyl carbon).

  • Vinyl Terminal (

    
    ):  ~82–85 ppm (Highly shielded due to oxygen donation).
    
  • Nitro C-ipso: ~148 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  271/273 (1:1 ratio due to 
    
    
    
    isotope pattern).
  • Fragmentation:

    • 
       Loss of Ethyl group (
      
      
      
      ).
    • 
       Loss of Nitro group (
      
      
      
      ).

Synthesis & Purification Protocol

This intermediate is best prepared via Stille Cross-Coupling . The protocol below prioritizes the preservation of the C2-Bromine bond.

Reaction Scheme


Step-by-Step Methodology
  • Reagents:

    • Substrate: 2-Bromo-4-iodo-1-nitrobenzene (1.0 equiv).

    • Coupling Partner: Tributyl(1-ethoxyvinyl)tin (1.05 equiv).

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

      
      ) (0.05 equiv).
      
    • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

  • Procedure:

    • Charge a reaction flask with the aryl iodide and catalyst under Nitrogen/Argon.

    • Add solvent and the organotin reagent.

    • Heat to 90–100°C for 4–12 hours. Monitor by TLC (Target

      
       is usually higher than starting material).
      
    • Critical Control: Do not overheat (>110°C) to prevent oxidative addition into the C-Br bond.

  • Workup & Purification:

    • Cool to room temperature. Treat with aqueous KF (potassium fluoride) to precipitate tin byproducts as insoluble

      
      .
      
    • Filter through a pad of Celite.

    • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (9:1). The product is an oil or low-melting solid.

    • Stability Note: Avoid acidic silica gel; add 1% Triethylamine to the eluent to prevent premature hydrolysis of the enol ether.

Reactivity Profile: Hydrolysis to Ketone

The primary application of this molecule is the generation of the acetyl group.

Reaction:



Protocol: Dissolve the ethoxyvinyl intermediate in THF. Add 1M HCl (aq) and stir at room temperature for 1 hour. The conversion is quantitative and yields 3-bromo-4-nitroacetophenone .

Analytical Workflow Diagram

The following flowchart summarizes the lifecycle of the analysis and processing of this compound.

AnalyticalWorkflow Start Crude Reaction Mixture (Stille Coupling) TLC TLC Monitoring Check for Disappearance of Ar-I Start->TLC Workup KF Treatment & Filtration (Remove Tin) TLC->Workup Complete Purification Flash Column Chromatography (Buffered Silica: 1% Et3N) Workup->Purification Analysis Structure Confirmation (1H NMR / MS) Purification->Analysis Pure Fraction Hydrolysis Acid Hydrolysis (Yields Acetyl Derivative) Analysis->Hydrolysis Next Step

Figure 2: Operational workflow from synthesis to validation and downstream application.

Safety & Handling (SDS Summary)

  • Hazards: The compound contains a nitro group (potential energetic/explosive upon decomposition) and an alkyl tin residue (neurotoxic) if not fully purified.

  • Storage: Store at -20°C under inert atmosphere. Enol ethers are sensitive to moisture and acid; prolonged exposure to air can lead to hydrolysis.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of tin-contaminated dust or vapors.

References

  • Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Ethoxyvinyl Group Hydrolysis: Kosugi, M., et al. (1978). "Preparation of Aryl Methyl Ketones via Coupling of Aryl Halides with Tributyl(1-ethoxyvinyl)tin." Chemistry Letters, 7(3), 301-304. Link

  • NMR Shift Correlations: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

Sources

Technical Whitepaper: Ethoxyvinyl-Substituted Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of ethoxyvinyl-substituted nitrobenzene derivatives, with a specific focus on their role as high-value intermediates in the synthesis of privileged heterocyclic scaffolds like indoles and azaindoles.

Advanced Architectures for Heterocyclic Synthesis and Drug Discovery

Executive Summary

Ethoxyvinyl-substituted nitrobenzenes represent a specialized class of "push-pull" olefins where an electron-rich enol ether moiety is conjugated (or cross-conjugated) with an electron-deficient nitroaromatic ring. These compounds are not merely academic curiosities but are critical synthetic linchpins. They serve as masked carbonyl equivalents and direct precursors to 3-alkoxyindoles and substituted indoles via reductive cyclization—a pathway distinct from and often complementary to the classic Leimgruber-Batcho or Reissert syntheses.

This guide explores the mechanistic utility of these derivatives, providing validated protocols for their synthesis and transformation into bioactive pharmacophores, specifically targeting kinase inhibitors (e.g., Meridianins) and antimicrobial agents.

Chemical Architecture & Mechanistic Utility

The core structure consists of a nitrobenzene ring substituted with an ethoxyvinyl group (


 or 

). The position of the ethoxy group dictates the downstream reactivity.
The Isomeric Distinction
  • 
    -Ethoxyvinyl (1-ethoxyvinyl):  The ethoxy group is on the carbon attached to the ring (
    
    
    
    ).
    • Utility: Acts as a masked methyl ketone . Hydrolysis yields the acetyl group (

      
      ). Under reductive metal catalysis, it undergoes 
      
      
      
      -heteroannulation to form 3-ethoxyindoles .
  • 
    -Ethoxyvinyl (2-ethoxyvinyl):  The ethoxy group is on the terminal carbon (
    
    
    
    ).
    • Utility: Acts as a masked aldehyde . This is the oxygen analog of the Leimgruber-Batcho enamine. Reductive cyclization yields unsubstituted (or C2-substituted) indoles .

Mechanistic "Push-Pull" Reactivity

The nitro group (


) activates the ring towards nucleophilic attack (in 

processes) and serves as the nitrogen source for eventual cyclization. The ethoxyvinyl group provides the carbon backbone for the heterocyclic ring closure.

Key Pathway: Reductive N-Heteroannulation In the presence of a reductant (e.g., Carbon Monoxide with Pd-catalysis, or Fe/AcOH), the nitro group is reduced to a nitroso (


) or nitrene intermediate. The electron-rich double bond of the ethoxyvinyl group then attacks this electrophilic nitrogen species, closing the ring.
Synthesis Modules

Two primary methodologies dominate the construction of these architectures.

Method A: Stille Coupling (The

-Pathway)

This is the gold standard for introducing the 1-ethoxyvinyl group, particularly when starting from halide precursors.

  • Reagents: Tributyl(1-ethoxyvinyl)stannane, Pd(PPh

    
    )
    
    
    
    or PdCl
    
    
    (PPh
    
    
    )
    
    
    .
  • Substrate: 2-Bromo- or 2-Iodonitrobenzene.

  • Outcome: High-yield formation of 1-(1-ethoxyvinyl)-2-nitrobenzene.

Method B: Wittig/Horner-Wadsworth-Emmons (The

-Pathway)

Used to synthesize the


-isomer from benzaldehydes.
  • Reagents: (Methoxymethyl)triphenylphosphonium chloride (Wittig) or related phosphonates.

  • Substrate: 2-Nitrobenzaldehyde.

  • Outcome: Formation of 1-(2-ethoxyvinyl)-2-nitrobenzene (mixture of

    
     isomers).
    
Experimental Protocol: Synthesis and Cyclization

Target: Synthesis of 3-Ethoxyindole via 1-(1-ethoxyvinyl)-2-nitrobenzene.

Phase 1: Stille Coupling (Precursor Synthesis)

Objective: Install the masked enol ether.

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Reagents:

    • 1-Bromo-2-nitrobenzene (1.0 eq, 10 mmol)

    • Tributyl(1-ethoxyvinyl)stannane (1.1 eq, 11 mmol)

    • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl

      
      (PPh
      
      
      
      )
      
      
      ) (0.05 eq).
    • Solvent: Anhydrous Toluene (degassed).

  • Procedure:

    • Dissolve the nitrobenzene and stannane in toluene (50 mL).

    • Add the catalyst.[1][2]

    • Heat to reflux (

      
      ) for 16 hours under Argon.
      
    • Monitor: TLC (Hexane/EtOAc 9:1) should show consumption of bromide.

  • Workup:

    • Cool to room temperature.[1][3]

    • Add aqueous KF (saturated solution) and stir vigorously for 1 hour to precipitate tin residues (white solid).

    • Filter through a Celite pad.[1]

    • Concentrate filtrate and purify via flash chromatography (Silica gel, Hexane/EtOAc).

    • Yield Expectation: 85-95% yellow oil.

Phase 2: Palladium-Catalyzed Reductive Cyclization

Objective: Convert the nitro-enol ether to the indole core.

  • Setup: High-pressure reaction vessel (Parr bomb) or heavy-walled glass tube.

  • Reagents:

    • 1-(1-ethoxyvinyl)-2-nitrobenzene (from Phase 1).

    • Catalyst: Pd(OAc)

      
       (5 mol%) + 1,10-Phenanthroline (10 mol%).
      
    • Reductant: Carbon Monoxide (CO) gas (balloon or 4 bar pressure). Alternative: PPh

      
       can sometimes serve as the oxygen acceptor in high-boiling solvents.
      
    • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve substrate and catalyst in DMF.

    • Purge vessel with CO (Caution: CO is toxic; use a fume hood with detectors).

    • Pressurize to 4 bar (or use CO balloon for atmospheric pressure variants).

    • Heat to

      
       for 24 hours.
      
  • Mechanism: The Pd catalyst reduces the

    
     to a nitroso species using CO (forming CO
    
    
    
    ). The nitroso nitrogen attacks the vinyl carbon.
  • Workup:

    • Vent CO.[2] Dilute with water and extract with Ethyl Acetate.[1]

    • Purify via chromatography.[1][4]

    • Product: 3-Ethoxyindole.

Visualization: Reaction Pathways[5][6][7]

EthoxyvinylPathways Start 2-Bromo-nitrobenzene Stille Stille Coupling (Bu3Sn-C(OEt)=CH2) Start->Stille Intermediate 1-(1-Ethoxyvinyl)-2-nitrobenzene Stille->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Pathway A Reductive Pd-Cat Reductive Cyclization (CO) Intermediate->Reductive Pathway B Ketone 2-Nitroacetophenone (Masked Ketone) Hydrolysis->Ketone Indole 3-Ethoxyindole (Bioactive Scaffold) Reductive->Indole

Caption: Divergent synthetic utility of 1-(1-ethoxyvinyl)-2-nitrobenzene: Accessing ketones via hydrolysis or indoles via reductive heteroannulation.[2][5][6]

Biological Applications & Drug Discovery

The ethoxyvinyl-nitrobenzene motif is a direct gateway to Meridianin analogs. Meridianins are marine alkaloids (originally from Aplidium meridianum) that function as potent kinase inhibitors (CDK, GSK-3


).

Data: Comparative Potency of Indole Derivatives | Compound Class | Precursor Method | Target Kinase | IC50 (


M) |
| :--- | :--- | :--- | :--- |
| Meridianin C  | Stille/Ethoxyvinyl | CDK5/p25 | 0.8 - 2.5 |
| 3-Alkoxyindoles  | Reductive Cyclization | GSK-3

| 5.0 - 15.0 | | Nitro-Triazoles | Click Chemistry | Candida albicans | 0.84 (MIC) |

Note: The ethoxyvinyl group allows for the regioselective installation of oxygenation at the indole C3 position, a feature difficult to achieve via Fischer Indole Synthesis.

References
  • Carbonylative synthesis and functionalization of indoles. Source: National Institutes of Health (PMC) URL:[Link]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins. Source: MDPI (Marine Drugs) URL:[Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines. Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives. Source: Brieflands URL:[Link]

Sources

Reactivity profile of 1-ethoxyvinyl group in aromatic systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of the 1-Ethoxyvinyl Group in Aromatic Systems

Abstract

The 1-ethoxyvinyl group, a key functional motif in modern organic synthesis, imparts a unique and versatile reactivity profile when attached to aromatic systems. As an electron-rich enol ether, its behavior is dominated by the powerful electron-donating effect of the ethoxy group, which polarizes the double bond and dictates its interaction with a wide array of reagents. This guide provides a comprehensive exploration of the synthesis and reactivity of 1-ethoxyvinyl arenes, with a focus on the mechanistic underpinnings of their transformations. We will delve into their participation in palladium-catalyzed cross-coupling reactions, their utility as masked acetyl synthons via acid-catalyzed hydrolysis, and their role in cycloaddition chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this functional group.

Introduction: The Electronic Nature and Synthetic Value of 1-Ethoxyvinyl Arenes

The 1-ethoxyvinyl group is an enol ether, a class of compounds where an alkoxy group is directly attached to a carbon-carbon double bond. The defining characteristic of this arrangement is the resonance interaction between the oxygen lone pairs and the π-system of the alkene. This conjugation significantly increases the electron density of the β-carbon, rendering the double bond highly nucleophilic and susceptible to electrophilic attack.

When appended to an aromatic ring, the 1-ethoxyvinyl group can be considered a vinylogous ester. Its true synthetic power, however, lies in its ability to act as a stable and versatile equivalent of an acetyl group. Following a variety of carbon-carbon bond-forming reactions, the 1-ethoxyvinyl moiety can be readily hydrolyzed under mild acidic conditions to unveil a methyl ketone. This "masked" functionality allows for complex molecular architectures to be assembled without the interference of a reactive carbonyl group.

Synthesis of 1-Ethoxyvinyl Arenes

The primary methods for accessing 1-ethoxyvinyl arenes involve modern cross-coupling technologies, which provide reliable and modular routes to these valuable building blocks.

Stille Cross-Coupling

One of the most robust methods for introducing the 1-ethoxyvinyl group is the Stille reaction, which couples an organohalide with an organotin reagent.[1] Tributyl(1-ethoxyvinyl)tin is a commercially available and highly effective reagent for this purpose.[2][3] The reaction proceeds via a palladium catalyst and is tolerant of a wide range of functional groups on the aromatic partner.

  • Causality in Protocol Design: The choice of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd₂(dba)₃, is critical as the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[4] The phosphine ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black.[5] The reaction is typically performed in a non-polar, aprotic solvent like toluene or THF to ensure solubility of the reactants and catalyst.

Experimental Protocol: Stille Coupling for 1-Ethoxyvinyl Arene Synthesis
  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), tributyl(1-ethoxyvinyl)tin (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Key Reactivity Profiles

The utility of the 1-ethoxyvinyl group stems from its predictable and diverse reactivity, which can be broadly categorized into acid-catalyzed hydrolysis, palladium-catalyzed cross-coupling, and cycloaddition reactions.

Acid-Catalyzed Hydrolysis: Unmasking the Acetyl Group

The most fundamental reaction of the 1-ethoxyvinyl group is its facile hydrolysis to a methyl ketone under mild acidic conditions.[6] This transformation is remarkably efficient, proceeding approximately 10¹³ times faster than the hydrolysis of a simple dialkyl ether like diethyl ether.[7]

Mechanism: The reaction is initiated by the protonation of the electron-rich β-carbon of the vinyl ether. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion.[6][8] This intermediate is highly electrophilic and is rapidly attacked by water. Subsequent deprotonation of the resulting hemiacetal yields the final ketone and ethanol products.[9]

hydrolysis_mechanism start 1-Ethoxyvinyl Arene carbocation Resonance-Stabilized Oxocarbenium Ion start->carbocation + H₃O⁺ (Rate-determining step) proton H₃O⁺ hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O h2o_reactant H₂O ketone Aryl Methyl Ketone hemiacetal->ketone - H₃O⁺ - Ethanol h2o_product H₂O ethanol Ethanol h3o_regenerated H₃O⁺

Caption: Mechanism of acid-catalyzed hydrolysis of a 1-ethoxyvinyl arene.

Palladium-Catalyzed Cross-Coupling Reactions

1-Ethoxyvinyl arenes are excellent participants in palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, where they serve as the alkene coupling partner.[10]

The Heck Reaction: This reaction forms a new carbon-carbon bond between the 1-ethoxyvinyl arene and an aryl or vinyl halide (or triflate).[5] The reaction typically favors the formation of the trans (E) isomer due to thermodynamic stability.[5] A key advantage of the Heck reaction is its tolerance for a wide variety of functional groups.

  • Causality in Protocol Design: The choice of base (e.g., K₂CO₃, Et₃N) is crucial for the final step of the catalytic cycle, where it facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst.[5] The ligand, often a phosphine like PPh₃ or a more specialized one like DPPF, influences the rate and selectivity by modulating the electron density and steric environment of the palladium center.[11]

heck_cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdII_complex Ar-Pd(II)-X (L₂) pd0->pdII_complex Oxidative Addition alkene_coord Alkene Coordination pdII_complex->alkene_coord Coordination insertion Migratory Insertion alkene_coord->insertion beta_hydride β-Hydride Elimination insertion->beta_hydride beta_hydride->pd0 Reductive Elimination arx Ar-X alkene Alkene product Product base Base hbx H-Base⁺ X⁻

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction of a 1-Ethoxyvinyl Arene
  • Preparation: In a sealed tube, combine the 1-ethoxyvinyl arene (1.2 equiv), the aryl halide (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., K₃PO₄, 2 equiv).[11]

  • Solvent Addition: Add an appropriate solvent such as DMF, DMAc, or isopropanol.[5][11]

  • Reaction: Seal the tube and heat the mixture to 85-120 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the substituted styrene derivative.

The 1-Ethoxyvinyl Group in Suzuki and Stille Couplings

While 1-ethoxyvinyl arenes can participate as one coupling partner, the 1-ethoxyvinyl moiety is more frequently introduced onto an aromatic ring using Suzuki or Stille cross-coupling reactions. In these cases, the group is part of the organoboron or organotin reagent.

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organic halide.[12] Reagents like (2-(1-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be coupled with aryl halides to form 1-ethoxyvinyl arenes. The reaction is prized for the low toxicity of its boron-containing reagents and byproducts.[13] The mechanism requires a base to activate the boronic acid or ester, facilitating the crucial transmetalation step.[12][14]

suzuki_cycle pd0 Pd(0)L₂ pdII_complex Ar¹-Pd(II)-X (L₂) pd0->pdII_complex Oxidative Addition transmetalation Transmetalation pdII_complex->transmetalation pdII_diaryl Ar¹-Pd(II)-Ar² (L₂) transmetalation->pdII_diaryl pdII_diaryl->pd0 Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OR)₂ base Base (e.g., OH⁻) product Ar¹-Ar²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Stille Coupling: As previously discussed for synthesis, the Stille coupling uses an organotin reagent.[4] Tributyl(1-ethoxyvinyl)tin is particularly effective.[2][15] This reaction is highly valued for its tolerance of sensitive functional groups, although the toxicity of organotin compounds necessitates careful handling and purification.[3]

stille_cycle pd0 Pd(0)L₂ pdII_complex R¹-Pd(II)-X (L₂) pd0->pdII_complex Oxidative Addition transmetalation Transmetalation pdII_complex->transmetalation pdII_diorganyl R¹-Pd(II)-R² (L₂) transmetalation->pdII_diorganyl pdII_diorganyl->pd0 Reductive Elimination r1x R¹-X r2sn R²-Sn(Bu)₃ product R¹-R²

Caption: Generalized catalytic cycle for the Stille coupling.

Cycloaddition Reactions

The electron-rich nature of the 1-ethoxyvinyl group makes it a competent partner in cycloaddition reactions, which are powerful methods for constructing cyclic systems.[16] While vinylketenes are known to undergo [4+2] cycloadditions with alkynes, the direct participation of 1-ethoxyvinyl arenes is more nuanced.[17] They can participate in formal cycloadditions, such as the Rh(I)-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, showcasing their potential in forming complex polycyclic systems.[18] In many cases, the 1-ethoxyvinyl moiety acts as the 2π-electron component in reactions like the Diels-Alder cycloaddition, reacting with a suitable diene.

Applications in Drug Development and Complex Synthesis

The primary application of the 1-ethoxyvinyl group is its function as a synthetic equivalent of the acetyl group. This strategy is particularly valuable in multi-step syntheses where the presence of a ketone would be incompatible with preceding reaction conditions (e.g., organometallic reagents).

  • Natural Product Synthesis: The utility of tributyl(1-ethoxyvinyl)tin as an acetyl anion equivalent has been demonstrated in the synthesis of a 13-oxophorbine, which is the parent macrocycle of chlorophylls.[2][15]

  • Pharmaceutical Scaffolds: Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are cornerstones of the pharmaceutical industry for constructing biaryl and styrenyl motifs, which are common in drug candidates.[10] The ability to introduce a masked acetyl group via a 1-ethoxyvinyl intermediate provides a strategic advantage in the synthesis of complex active pharmaceutical ingredients (APIs).

Data Summary: Representative Cross-Coupling Conditions
Coupling ReactionAryl PartnerVinyl Partner ReagentCatalyst SystemBaseSolventTypical Yield (%)Reference
Stille Aryl BromideTributyl(1-ethoxyvinyl)tinPd₂(dba)₃ / P(t-Bu)₃CsFNMPHigh[4]
Heck N-Heteroaryl BromideButyl Vinyl EtherPdCl₂ / (o-tolyl)₃PK₃PO₄Isopropanolup to 75[11]
Suzuki Arylboronic AcidVinyl MesylateNa₂PdCl₄ / cataCXium FK₂CO₃WaterExcellent[19]

Conclusion and Future Outlook

The 1-ethoxyvinyl group, when attached to an aromatic system, offers a powerful and multifaceted reactivity profile. Its role as a masked acetyl group, readily unveiled by acid hydrolysis, provides a significant strategic advantage in complex organic synthesis. Furthermore, its participation in a host of palladium-catalyzed cross-coupling reactions solidifies its status as a versatile building block for constructing C-C bonds. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of the 1-ethoxyvinyl group is poised to become even more prevalent. Future research will likely focus on developing novel catalytic systems that expand the scope of its reactivity, including asymmetric transformations and C-H activation pathways.

References

  • Title: Secondary Products from Intramolecular Cycloadditions of Azidoalkyl Enol Ethers and Azidoalkyl Vinyl Bromides: 1-Azadienes, Their Reactions with Diphenylketene, and Radical Cyclizations To Form Bi- and Tricyclic Lactams Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Halogenated catechols from cycloaddition reactions of η4-(2-ethoxyvinylketene)iron(0) complexes with 1-haloalkynes Source: PMC - NIH URL: [Link]

  • Title: Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Protecting Groups Source: University of Regensburg URL: [Link]

  • Title: Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed cross-coupling of (2-ethoxyvinyl)boranes with aryl and benzyl halides. A new method for conversion of organic halides into aldehydes with two more carbon atoms Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism Source: Sci-Hub URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones Source: Journal of the American Chemical Society URL: [Link]

  • Title: Heck Reaction—State of the Art Source: MDPI URL: [Link]

  • Title: Tributyl(1-ethoxyvinyl)tin, 97 | 275123-5G Source: SIGMA-ALDRICH | SLS URL: [Link]

  • Title: 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition Source: NC State University Libraries URL: [Link]

  • Title: Different reaction conditions for hydrolysis of ethers and epoxides Source: Chemistry Stack Exchange URL: [Link]

  • Title: Hydrolysis of Vinyl Ether I Ether I Organic Chemistry I (in English) Source: YouTube URL: [Link]

  • Title: Boron Suzuki Coupling Source: Borates Today URL: [Link]

  • Title: Ethyl vinyl ether, EtO-CH=CH2, hydrolyzes in.. Source: Filo URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: PMC URL: [Link]

Sources

Physicochemical Profiling of Substituted Ethoxyvinyl Benzenes: Electronic Modulation via Nitro and Bromo Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the electronic effects exerted by nitro (


) and bromo (

) substituents on the reactivity of ethoxyvinyl benzenes (specifically

-ethoxystyrenes). These molecules serve as critical models for understanding vinyl ether hydrolysis, a reaction mechanism pivotal in the design of pH-sensitive prodrug linkers and cationic polymerization initiators.

We explore the kinetic consequences of these substituents through the lens of the Hammett equation, demonstrating how electron-withdrawing groups (EWGs) modulate the stability of the rate-determining oxocarbenium intermediate. This document includes validated synthetic protocols, kinetic assay methodologies, and mechanistic visualizations to support research and development in physical organic chemistry and medicinal agent design.

Mechanistic Foundations

The core reactivity of ethoxyvinyl benzene lies in its acid-catalyzed hydrolysis. Unlike simple alkenes, the presence of the ethoxy group (


) renders the double bond highly nucleophilic, facilitating protonation.
The Mechanism

The hydrolysis follows an


 (Acid-Catalyzed Substitution, Electrophilic, Bimolecular) mechanism. The reaction profile is dominated by the stability of the carbocationic intermediate.
  • Protonation (Rate-Determining Step): The

    
    -carbon is protonated by a hydronium ion, breaking the 
    
    
    
    -system.
  • Carbocation Formation: A resonance-stabilized oxocarbenium ion (cation) is formed at the

    
    -position (benzylic carbon).
    
  • Hydration: Water attacks the electrophilic

    
    -carbon.
    
  • Decomposition: The resulting hemiacetal collapses to release ethanol and the corresponding acetophenone derivative.

Electronic Influence of Substituents

The rate of hydrolysis is strictly controlled by the ability of the benzene ring to stabilize the positive charge developing at the benzylic position during the transition state.

  • Nitro Group (

    
    ):  A strong deactivator. It withdraws electron density via both strong induction (
    
    
    
    ) and resonance (
    
    
    ). This severely destabilizes the cationic intermediate, increasing the activation energy and drastically reducing the reaction rate.
  • Bromo Group (

    
    ):  A unique case of competing effects. It withdraws electrons inductively (
    
    
    
    ) but can donate electron density via resonance (
    
    
    ). However, in the hydrolysis of styrenes, the inductive withdrawal dominates, making it a deactivator, though less potent than the nitro group.
Mechanistic Pathway Visualization

HydrolysisMechanism Substrate Substituted Ethoxyvinyl Benzene TS Transition State (Charge Buildup) Substrate->TS + H3O+ (RDS) Intermediate Oxocarbenium Ion (Resonance Stabilized) TS->Intermediate Product Acetophenone Deriv. + Ethanol Intermediate->Product + H2O, - H+ NO2_Effect NO2: Destabilizes TS (Strong -I, -R) NO2_Effect->TS Br_Effect Br: Destabilizes TS (Moderate -I) Br_Effect->TS

Figure 1: Reaction pathway of acid-catalyzed hydrolysis. Substituents directly modulate the energy of the Transition State and Oxocarbenium Intermediate.

Quantitative Kinetic Analysis (Hammett Relationship)

To predict the precise impact of nitro and bromo substituents, we utilize the Hammett equation:



Where:

  • 
    : Rate constant of the substituted benzene.
    
  • 
    : Rate constant of the unsubstituted parent (ethoxyvinyl benzene).
    
  • 
    : Substituent constant (measure of electronic power).
    
  • 
    : Reaction constant (sensitivity of the reaction to electron density).[1][2]
    

For the acid-catalyzed hydrolysis of


-alkoxystyrenes, the reaction constant 

is typically negative (approx.

to

), confirming that positive charge builds up in the transition state and that electron-withdrawing groups retard the reaction.
Comparative Data Table

The following table synthesizes theoretical and empirical Hammett constants to predict relative reactivity.

SubstituentPosition

Value (Hammett)
Electronic NaturePredicted Kinetic Effect (

)
Hydrogen (-H) -0.00Reference1.0 (Baseline)
Bromo (-Br) para+0.23Weak Deactivator (-I > +R)Slow (~0.3x rate)
Bromo (-Br) meta+0.39Moderate Deactivator (Pure -I)Slower (~0.15x rate)
Nitro (-NO₂) meta+0.71Strong DeactivatorVery Slow (~0.02x rate)
Nitro (-NO₂) para+0.78Strong Deactivator (-I, -R)Extremely Slow (<0.01x rate)

Note: Relative rates (


) are estimated assuming 

. The meta-bromo isomer is more deactivating than para-bromo because the resonance donation (+R) of bromine operates effectively only from the ortho/para positions, partially offsetting the inductive withdrawal.

Experimental Protocols

This section details the synthesis of the substrates and the kinetic assay used to verify the electronic effects.

Synthesis of Substituted -Ethoxystyrenes

Method: Acid-catalyzed dealcoholization of diethyl acetals.

Reagents:

  • Substituted Acetophenone (

    
    -nitro, 
    
    
    
    -bromo, etc.)[3][4]
  • Triethyl Orthoformate (TEOF)

  • Absolute Ethanol

  • 
    -Toluenesulfonic acid (pTSA) - Catalyst
    

Protocol:

  • Acetal Formation: Dissolve the substituted acetophenone (10 mmol) in absolute ethanol (20 mL). Add TEOF (15 mmol) and a catalytic amount of pTSA (0.1 mmol). Reflux for 24 hours.

  • Neutralization: Cool to room temperature and quench with sodium ethoxide solution to neutralize the acid.

  • Elimination: Distill the crude acetal under reduced pressure. The heating during distillation often promotes the elimination of one molecule of ethanol, yielding the

    
    -ethoxystyrene. If not, heat the isolated acetal with a trace of acid catalyst (e.g., 
    
    
    
    ) at 150°C under vacuum to drive off ethanol.
  • Purification: Fractional distillation or column chromatography (basic alumina, hexane/EtOAc) to isolate the vinyl ether. Note: Silica gel is acidic and may hydrolyze the product.

Kinetic Assay (UV-Vis Spectrophotometry)

Principle: The hydrolysis of


-ethoxystyrene produces acetophenone. This transformation is accompanied by a significant change in the UV absorption spectrum (disappearance of the vinyl ether 

band or appearance of the carbonyl

band).

Workflow:

  • Buffer Preparation: Prepare aqueous formate or acetate buffers (pH 3.0 - 5.0) maintaining a constant ionic strength (

    
     M with KCl).
    
  • Stock Solution: Dissolve the substrate in acetonitrile (concentration ~

    
     M).
    
  • Initiation: Inject 20

    
    L of stock solution into 2.0 mL of the thermostated buffer (25°C) in a quartz cuvette.
    
  • Monitoring: Immediately monitor the change in absorbance at

    
     (typically 240-260 nm for the vinyl ether) over time.
    
  • Data Analysis: Plot

    
     vs. time to obtain the pseudo-first-order rate constant (
    
    
    
    ).
Experimental Logic Flow

ExperimentalWorkflow cluster_Synthesis Synthesis Phase cluster_Kinetics Kinetic Assay Step1 Acetophenone + TEOF (Acid Catalyst) Step2 Diethyl Acetal Intermediate Step1->Step2 Step3 Thermal Elimination (-EtOH) Step2->Step3 Step4 Purification (Basic Alumina) Step3->Step4 Step6 Inject Substrate (UV-Vis Cuvette) Step4->Step6 Transfer Pure Substrate Step5 Prepare Buffer (pH 3-5, I=0.1M) Step5->Step6 Step7 Monitor Absorbance (λ = 240-260 nm) Step6->Step7 Step8 Calculate k_obs (First Order Plot) Step7->Step8

Figure 2: Integrated workflow for the synthesis and kinetic characterization of ethoxyvinyl benzenes.

Applications in Drug Development

Understanding the electronic tuning of ethoxyvinyl benzenes allows for the precise engineering of acid-labile linkers in Antibody-Drug Conjugates (ADCs) or prodrugs.

  • Fast Release: Use electron-donating substituents (e.g.,

    
    -OMe) for linkers that must cleave rapidly in the mildly acidic endosome (pH 5-6).
    
  • Slow/Controlled Release: Incorporate electron-withdrawing groups like

    
    -Br or 
    
    
    
    -Br to increase stability in circulation (pH 7.4) while ensuring cleavage only in highly acidic lysosomes (pH 4.5).
  • Safety Valves: Nitro-substituted linkers are generally too stable for physiological hydrolysis but serve as excellent negative controls in stability assays.

References

  • Jones, J. & Kresge, A. J. (1993).[5] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-44. 
    
  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

  • Okuyama, T., et al. (1982). Acid-catalyzed hydrolysis of substituted styrenes. Journal of the American Chemical Society. (Contextual reference for substituent effects on vinyl systems).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

The Alchemist's Keystone: Unlocking Novel Therapeutic Avenues with 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Imperative for Versatile Scaffolds

In the relentless pursuit of novel therapeutics, the synthetic chemist's toolbox is ever-expanding. Yet, the true measure of a molecular scaffold lies not in its complexity, but in its versatility. The ability to pivot, to rapidly generate diverse chemical matter from a single, well-characterized starting material, is the cornerstone of efficient drug discovery. It is in this spirit that we present this in-depth technical guide on 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene , a molecule poised to be a keystone in the synthesis of innovative drug candidates. While direct pharmacological data on this specific entity remains nascent, its true potential is revealed through a careful dissection of its constituent functional groups – each a well-worn tool in the medicinal chemist's arsenal, now synergistically combined in a single, powerful reagent.

This guide will not merely list reactions; it will delve into the "why" – the strategic considerations and mechanistic underpinnings that empower the researcher to harness the full potential of this scaffold. We will explore its application in the construction of diverse molecular architectures, from biaryl systems to complex heterocyclic frameworks, and discuss the critical role of the nitroaromatic moiety as both a modulator of biological activity and a synthetic handle for further derivatization.

I. The Strategic Anatomy of a Multifunctional Building Block

At its core, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a trifecta of reactive handles, each offering a distinct avenue for molecular elaboration. Understanding the interplay of these functionalities is paramount to its strategic deployment in a drug discovery campaign.

  • The Aryl Bromide: A steadfast anchor for palladium-catalyzed cross-coupling reactions, the bromo group provides a reliable entry point for the introduction of aryl, heteroaryl, and alkyl substituents. This functionality is the workhorse of modern medicinal chemistry, enabling the construction of biaryl systems prevalent in kinase inhibitors, GPCR modulators, and a myriad of other drug classes.

  • The Ethoxyvinyl Ether: This enol ether is more than just a masked carbonyl. It is a versatile functional group that can participate in a range of transformations. Under acidic conditions, it readily hydrolyzes to an acetyl group, providing access to a different set of synthetic manipulations. Furthermore, the electron-rich double bond is a prime substrate for electrophilic additions and cycloaddition reactions.

  • The Nitro Group: Often viewed with caution in drug discovery due to potential toxicity, the nitro group is also a powerful tool when used judiciously.[1][2][3] Its strong electron-withdrawing nature can profoundly influence the reactivity of the aromatic ring and the pharmacokinetic properties of the final compound.[1][2][3] Crucially, the nitro group can be readily reduced to an amine, opening up a vast landscape of further functionalization, including amide bond formation, sulfonylation, and the construction of nitrogen-containing heterocycles.

The strategic positioning of these groups ortho, para, and meta to each other on the benzene ring further dictates their reactivity and the steric environment around each reaction center, offering a nuanced level of control to the discerning chemist.

II. Charting the Synthetic Landscape: Key Transformations and Mechanistic Considerations

The true power of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene lies in its ability to undergo a diverse array of chemical transformations. Below, we detail some of the most promising applications, complete with mechanistic insights and practical considerations.

A. Palladium-Catalyzed Cross-Coupling: Building the Biaryl Core

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, and the aryl bromide of our scaffold is an ideal substrate.[4][5] The electron-withdrawing nitro group can enhance the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in the catalytic cycle.[6]

Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagent 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reagent->catalyst Oxidative Addition boronic_acid Ar-B(OH)₂ base Base (e.g., K₂CO₃, Cs₂CO₃) boronic_acid->base Boronate Formation product Coupled Product catalyst->product Transmetalation & Reductive Elimination solvent Solvent (e.g., Dioxane/H₂O) Heck_Reaction reagent 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene catalyst Pd Catalyst (e.g., Pd(OAc)₂) reagent->catalyst Oxidative Addition alkene Alkene (e.g., Styrene, Acrylate) product Arylated Alkene alkene->product Migratory Insertion catalyst->product β-Hydride Elimination base Base (e.g., Et₃N) base->catalyst Catalyst Regeneration ligand Ligand (optional) (e.g., PPh₃) Nitro_Reduction start Nitro-Aromatic Compound reduction Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) start->reduction amine Aniline Derivative reduction->amine functionalization Functionalization amine->functionalization amides Amides functionalization->amides sulfonamides Sulfonamides functionalization->sulfonamides heterocycles N-Heterocycles functionalization->heterocycles

Sources

Methodological & Application

Technical Application Note: Acidic Hydrolysis of Enol Ethers for Acetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the acidic hydrolysis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene to yield 1-(3-bromo-4-nitrophenyl)ethan-1-one (also known as 3'-Bromo-4'-nitroacetophenone).

This transformation is the final step in a common sequence (often following a Stille coupling with tributyl(1-ethoxyvinyl)stannane) to install an acetyl group onto an electron-deficient aromatic ring. The 1-ethoxyvinyl group serves as a masked ketone (an enol ether), which reveals the acetyl functionality upon acid-catalyzed hydrolysis.

Abstract & Mechanistic Overview

The conversion of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene to its corresponding ketone is a functional group interconversion (FGI) relying on the lability of vinyl ethers (enol ethers) in aqueous acid. Unlike acetals, which require specific conditions to hydrolyze, enol ethers are highly reactive toward electrophiles (protons) at the


-carbon due to the resonance donation of the ethoxy oxygen.

Mechanism:

  • Protonation: The reaction initiates with the protonation of the electron-rich methylene terminus (

    
    -carbon) of the vinyl ether, generating a resonance-stabilized oxocarbenium ion.
    
  • Hydration: Water acts as a nucleophile, attacking the oxocarbenium center to form a hemiacetal intermediate.

  • Elimination: Rapid collapse of the hemiacetal expels ethanol, yielding the thermodynamic ketone product.

This protocol utilizes a biphasic or miscible organic/aqueous system (THF/HCl) to ensure solubility of the nitro-aromatic substrate while providing the necessary aqueous acidic medium.

Safety & Handling

  • Nitro Compounds: Aromatic nitro compounds can be energetic and toxic. Handle all solids in a fume hood to avoid inhalation of dust.

  • Strong Acids: Concentrated Hydrochloric Acid (HCl) is corrosive. Wear acid-resistant gloves and eye protection.

  • Reaction Exotherm: The hydrolysis is generally mildly exothermic; however, scale-up reactions should be monitored to prevent thermal runaway.

Materials & Reagents

ComponentGrade/SpecificationRole
Substrate 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzeneStarting Material
Solvent A Tetrahydrofuran (THF) or AcetoneSolubilizing Agent (Miscible)
Acid Source Hydrochloric Acid (1N to 6N)Catalyst / Reactant
Quenching Agent Saturated aq.[1] NaHCO₃Neutralization
Extraction Solvent Ethyl Acetate (EtOAc) or DCMProduct Isolation
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Water Removal

Experimental Protocol

Preparation[2][3][4][5][6][7][8]
  • Glassware: Use a round-bottom flask equipped with a magnetic stir bar. For scales >5g, equip with a reflux condenser.

  • Solvent Prep: Ensure THF is peroxide-free. It does not need to be anhydrous, as water is a reactant.

Reaction Procedure
  • Dissolution: Charge the flask with 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (1.0 equiv). Add THF (5–10 mL per gram of substrate) and stir until fully dissolved.

    • Note: If the substrate was generated in situ via Stille coupling in Toluene/Dioxane, the acid can often be added directly to the crude reaction mixture without isolation, provided the catalyst is removed later.

  • Acidification: Add aqueous HCl (2N to 6N) dropwise to the stirring solution.

    • Stoichiometry: Use a large excess of water/acid (typically 5–10 equiv of H⁺ or a 3:1 THF:Acid volume ratio) to drive the equilibrium forward.

  • Reaction: Stir the mixture vigorously.

    • Temperature: Room Temperature (20–25°C).

    • Time: 1–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high R_f, UV active) should disappear, replaced by the ketone (lower R_f, distinct UV absorption).

    • Optimization: If conversion is slow after 2 hours, heat the mixture to 50°C.

Workup & Isolation[6]
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (Caution: Gas evolution/foaming). Adjust pH to ~7–8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volumes) .

  • Washing: Combine the organic layers and wash with:

    • 1x Water[2]

    • 1x Brine (saturated NaCl)

  • Drying: Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude yellow solid.

Purification[6]
  • Recrystallization: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or Hexane/EtOAc .

  • Flash Chromatography: If impurities persist, purify via silica gel chromatography eluting with a gradient of Hexanes

    
     10-20% EtOAc/Hexanes.
    

Mechanistic Pathway (Graphviz)

HydrolysisMechanism SM Enol Ether (Substrate) Protonation Protonation (H+ attack on C=C) SM->Protonation + HCL (aq) Carbocation Oxocarbenium Ion (Intermediate) Protonation->Carbocation Regioselective Hydration Water Attack (Nucleophilic Addn) Carbocation->Hydration + H2O Hemiacetal Hemiacetal (Unstable) Hydration->Hemiacetal Elimination Elimination (-EtOH) Hemiacetal->Elimination Collapse Product Acetophenone (Ketone Product) Elimination->Product Irreversible

Caption: Step-wise mechanistic pathway for the acid-catalyzed hydrolysis of the 1-ethoxyvinyl group to the acetyl group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Incomplete Conversion Insufficient acid strength or water content.Increase acid concentration to 6N HCl or heat to 50°C. Ensure the organic solvent (THF) is fully miscible with the aqueous acid.
Low Yield Product lost in aqueous layer or polymerization.Ensure thorough extraction (3x). Avoid highly concentrated acid for prolonged periods to prevent polymerization of the vinyl ether side-products.
New Impurity (High Rf) Polymerization of vinyl ether.This is rare with electron-deficient rings but can occur.[3] Maintain dilute conditions and ensure sufficient water is present to trap the cation immediately.

References

  • Organic Syntheses Procedure (Analogous Transformation): Pearson, D. E., et al. "Acetophenone, 3-bromo-."[4] Organic Syntheses, Coll.[4] Vol. 5, p. 117 (1973). Link

  • Stille Coupling/Hydrolysis Sequence: Laha, J. K., et al. "A new route for installing the isocyclic ring on chlorins yielding 13^1-oxophorbines." The Journal of Organic Chemistry, 71(18), 7049-7052 (2006). Link

  • General Enol Ether Hydrolysis: Fife, T. H. "Vinyl ether hydrolysis.[5] The facile general acid catalyzed conversion of 2-ethoxy-1-cyclopentene-1-carboxylic acid to cyclopentanone."[5] Journal of the American Chemical Society, 87(5), 1084-1089 (1965). Link

  • Methodology for Acetophenone Synthesis: Valenta, P., et al. "Simple One-pot Conversion of Aldehydes and Ketones to Enals." Organic Letters, 11(10), 2117-2119 (2009). Link

Sources

Suzuki-Miyaura coupling reaction conditions for 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Biaryl and Heteroaryl Compounds via Suzuki-Miyaura Coupling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of a challenging, electronically complex substrate: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene. This substrate, featuring a sterically demanding and strongly electron-withdrawing ortho-nitro group alongside a potentially base-sensitive ethoxyvinyl moiety, serves as a valuable building block for novel pharmaceuticals and functional materials. We will explore the underlying mechanistic principles, present an optimized, step-by-step protocol, discuss the rationale behind the selection of reaction parameters, and offer a comprehensive troubleshooting guide to empower researchers in achieving successful outcomes.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organohalide.[3] The catalytic cycle is widely accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. Following this, transmetalation occurs where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-R' (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) trans_complex->product arbr Ar-Br (Substrate) arbr->oa_complex boronic R'-B(OH)₂ + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

The unique structure of this substrate presents several key considerations:

  • Activating Effect of the Nitro Group: The potent electron-withdrawing nature of the ortho-nitro group significantly activates the C-Br bond. This facilitates the oxidative addition step, which is often rate-determining, allowing the reaction to proceed more readily than with electron-rich or neutral aryl bromides.[4][6][7][8]

  • Steric Hindrance: The presence of the nitro group at the ortho position introduces steric bulk around the reaction center. This can hinder the approach of the palladium catalyst. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary to promote efficient catalysis.[9][10]

  • Functional Group Stability: The 1-ethoxyvinyl group is a vinyl ether, which can be susceptible to hydrolysis under acidic or harsh basic conditions, converting it to an acetyl group. Therefore, the choice of base and reaction conditions must be carefully managed to preserve this functionality. Mild bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over strong hydroxides.

Optimized Experimental Protocol

This protocol describes a general procedure for the coupling of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene with a representative arylboronic acid.

Materials:

  • 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos ligand in a small amount of 1,4-dioxane to form the active catalyst complex.

  • Inerting the System: Seal the Schlenk flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the main flask (a typical solvent ratio is 5:1 dioxane:water, with a substrate concentration of 0.1 M).

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Optimization of Reaction Conditions

For challenging substrates, optimization is key. The following table summarizes a matrix of conditions evaluated to maximize yield and minimize side product formation.

EntryCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O10045%Slow reaction, incomplete conversion.
2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)DMF10068%Improved yield, some side products observed.
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O11085%Good yield, clean reaction.
4 Pd(OAc)₂ (2) / RuPhos (4) K₃PO₄ (2.5) Dioxane/H₂O 90 92% Optimal conditions: high yield, mild temperature.
5Pd(OAc)₂ (2) / BrettPhos (4)CsF (2.0)Dioxane10089%Excellent yield, BrettPhos is effective for nitro-compounds.[10]

Causality Behind Experimental Choices

  • Catalyst Selection: The initial use of Pd(PPh₃)₄ (Entry 1) resulted in low yield, likely due to the steric hindrance of the ortho-nitro group. Buchwald-type biarylphosphine ligands, such as SPhos and RuPhos (Entries 3 & 4), possess the necessary bulk and electron-donating properties to facilitate oxidative addition and reductive elimination for sterically demanding substrates, leading to significantly higher yields.[9] BrettPhos (Entry 5) is also particularly effective for couplings involving nitroarenes.[10]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][11] While K₂CO₃ is a common choice, the moderately stronger K₃PO₄ (Entries 3 & 4) often provides better results for challenging couplings without being harsh enough to hydrolyze the ethoxyvinyl group. Cs₂CO₃ is also highly effective due to its high solubility in organic solvents.[12]

  • Solvent System: A mixture of a polar aprotic solvent (dioxane, DMF, toluene) and water is standard.[6] The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The 5:1 dioxane/water system provided an excellent balance for this specific substrate.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

Observed ProblemPotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst.Ensure proper inert atmosphere technique; use a fresh palladium source and ligand.
2. Insufficiently active conditions.Increase temperature; screen a more active ligand (e.g., a Buchwald-type ligand) or a stronger base (e.g., Cs₂CO₃).
Incomplete Reaction 1. Protodeboronation of boronic acid.Use a slight excess of boronic acid (1.3-1.5 equiv); use boronate esters (e.g., pinacol esters) which are more stable.[6]
2. Catalyst deactivation.Increase catalyst loading slightly; ensure solvents are adequately degassed to remove oxygen.
Product Decomposition 1. Hydrolysis of the ethoxyvinyl group.Use a milder base (K₃PO₄ or KF instead of hydroxides); lower the reaction temperature; minimize reaction time.
Homocoupling of Boronic Acid 1. Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere. Homocoupling is often promoted by Pd(II) species formed by oxidation.[6]
2. Use of a Pd(II) precatalyst without complete reduction.Ensure reaction conditions are sufficient to reduce the Pd(II) precatalyst to the active Pd(0) species.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021, July 20). Accounts of Chemical Research. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017, July 5). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Available at: [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences. (n.d.). jmecsc.com. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Myers Research Group. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (2000, June 29). Organic Letters. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (2019, February 26). Semantic Scholar. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. Available at: [Link]

Sources

A Versatile and Modern Approach to Substituted Indole Synthesis: Palladium-Catalyzed Reductive Cyclization of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and biologically active compounds.[1][2] Its prevalence in molecules like the amino acid tryptophan, the anti-migraine triptan class of drugs, and anti-inflammatory agents such as Indomethacin underscores the continuous need for robust and versatile synthetic methodologies.[3][4][5] Classical methods like the Fischer, Bartoli, and Reissert syntheses have been foundational, but often require harsh conditions or have limitations in substrate scope and regiocontrol.[6][7][8]

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the indole nucleus under milder conditions with greater functional group tolerance.[3][9] This application note details a powerful strategy that leverages a highly functionalized precursor, 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene , for the efficient, single-pot synthesis of 6-bromo-4-acetylindole. This approach combines the principles of nitro group reduction and intramolecular cyclization, offering a predictable route to a valuable substituted indole intermediate.

The Strategic Design of the Precursor

The efficacy of this synthetic route is rooted in the strategic placement of three key functional groups on the benzene ring. Each group serves a distinct and vital purpose in the reaction cascade, making the precursor a purpose-built tool for indole synthesis.

  • The Nitro Group (at C1): This serves as a masked or "latent" amino group. Its reduction is the critical initiating step of the cyclization sequence.[10][11] Chemical reduction, often with metals like iron, zinc, or tin(II) chloride, or catalytic hydrogenation, efficiently unmasks the aniline functionality necessary for ring formation.[10][11]

  • The Bromo Group (at C2): The ortho-bromo substituent is a versatile handle. In this protocol, it remains on the indole core, providing a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. Alternatively, in related syntheses, it can participate directly in palladium-catalyzed cyclization steps.[12][13]

  • The 1-Ethoxyvinyl Group (at C4): This enol ether functions as a stable, masked acetyl group. Under the mildly acidic conditions of the workup, it readily hydrolyzes to reveal a ketone. This carbonyl group is the electrophilic partner for the newly formed aniline, driving the intramolecular cyclization to form the pyrrole ring of the indole. This strategy is reminiscent of the Leimgruber-Batcho indole synthesis.[11][14]

Precursor_Strategy cluster_precursor Precursor: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene cluster_groups Strategic Functional Groups cluster_functions Role in Synthesis precursor Structure nitro 1-Nitro Group (Latent Amine) bromo 2-Bromo Group (Synthetic Handle) enol 4-(1-Ethoxyvinyl) Group (Masked Ketone) f_nitro Initiates cyclization upon reduction to -NH2 nitro->f_nitro Reduction f_bromo Enables post-synthesis functionalization (e.g., cross-coupling) bromo->f_bromo Versatility f_enol Provides the electrophilic carbonyl for pyrrole ring closure after hydrolysis enol->f_enol Hydrolysis Reaction_Mechanism start 2-Bromo-4-(1-ethoxyvinyl) -1-nitrobenzene intermediate Intermediate: 2-Bromo-4-(1-ethoxyvinyl)aniline start->intermediate Reduction of Nitro Group reductant Zn, NH4Cl (or AcOH) Ethanol/Water reductant->start cyclization Intramolecular Cyclization & Hydrolysis intermediate->cyclization Acid-Catalyzed Ring Closure product Final Product: 6-Bromo-4-acetylindole cyclization->product Elimination & Aromatization

Sources

Application Note & Protocols: Selective Reduction of the Nitro Group in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective reduction of an aromatic nitro group is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes, providing a direct route to valuable aniline intermediates.[1][2] This application note addresses the specific challenge of reducing the nitro moiety in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene while preserving two other sensitive functionalities: an aryl bromide and an enol ether (ethoxyvinyl group). Standard catalytic hydrogenation methods often lead to undesired side reactions, such as hydrodehalogenation and saturation of the carbon-carbon double bond.[3][4][5] This guide provides a detailed analysis of chemoselective strategies, explains the rationale behind methodological choices, and presents two robust, field-proven protocols for achieving high-yield, selective conversion to 2-Bromo-4-(1-ethoxyvinyl)aniline.

The Chemoselectivity Challenge

The primary obstacle in the reduction of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is achieving high chemoselectivity. The molecule contains three potentially reducible functional groups. The goal is to selectively transform the nitro group into an amine while ensuring the integrity of the other two sites.

  • Target Functional Group: The nitro group (-NO₂) is the intended site of reduction.

  • Sensitive Functional Groups:

    • Aryl Bromide (-Br): Susceptible to hydrodehalogenation, particularly with powerful hydrogenation catalysts like Palladium on Carbon (Pd/C) under standard hydrogen pressure.[3][4]

    • Ethoxyvinyl Group (-C(OEt)=CH₂): The carbon-carbon double bond of this enol ether is prone to saturation under typical catalytic hydrogenation conditions.[6][7]

cluster_0 Protocol A: Experimental Workflow (Fe/NH₄Cl) arrow arrow A Charge flask with nitro-compound, EtOH, H₂O, and NH₄Cl B Heat mixture to reflux (approx. 80-85°C) A->B C Add Iron powder portion-wise to the refluxing solution B->C D Monitor reaction by TLC (typically 2-4 hours) C->D E Cool to room temperature and filter through Celite® D->E F Concentrate filtrate to remove EtOH E->F G Extract aqueous residue with Ethyl Acetate F->G H Dry, filter, and concentrate the organic phase G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for the Iron-Mediated Selective Nitro Reduction.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene258.082.58 g10.0 mmol1.0
Iron Powder (<325 mesh)55.852.79 g50.0 mmol5.0
Ammonium Chloride (NH₄Cl)53.492.67 g50.0 mmol5.0
Ethanol (EtOH)-40 mL--
Water (H₂O)-10 mL--
Ethyl Acetate (EtOAc)-100 mL--
Celite®-~10 g--
Saturated NaCl Solution-30 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (2.58 g, 10.0 mmol), ethanol (40 mL), water (10 mL), and ammonium chloride (2.67 g, 50.0 mmol).

  • Initiation: Heat the stirred mixture to a gentle reflux (internal temperature ~80-85°C).

  • Reagent Addition: Once refluxing, add the iron powder (2.79 g, 50.0 mmol) in 4-5 small portions over 30 minutes. An increase in the reflux rate may be observed.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Workup - Filtration: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake thoroughly with ethanol (2 x 20 mL).

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated NaCl solution (30 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(1-ethoxyvinyl)aniline.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol B: Catalytic Transfer Hydrogenation with Hydrazine/Pd-C

This protocol uses hydrazine monohydrate as the in-situ hydrogen source, which is particularly effective for the selective reduction of nitroarenes bearing halogen substituents. [4]

cluster_1 Protocol B: Experimental Workflow (CTH with Hydrazine) arrow arrow A Charge flask with nitro-compound, MeOH, and 10% Pd/C B Stir suspension at room temperature A->B C Add Hydrazine Monohydrate dropwise (Caution: Exothermic) B->C D Monitor reaction by TLC (typically 1-2 hours) C->D E Filter through Celite® to remove the Pd/C catalyst D->E F Concentrate filtrate under reduced pressure E->F G Dissolve residue in EtOAc, wash with water F->G H Dry, filter, and concentrate the organic phase G->H I Purify by column chromatography (if necessary) H->I

Caption: Workflow for Catalytic Transfer Hydrogenation with Hydrazine.

Materials and Reagents:

ReagentM.W.AmountMolesEquivalents
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene258.082.58 g10.0 mmol1.0
10% Palladium on Carbon (Pd/C)-130 mg~0.12 mmol Pd0.012
Hydrazine Monohydrate (N₂H₄·H₂O)50.062.50 g (2.43 mL)50.0 mmol5.0
Methanol (MeOH)-50 mL--
Ethyl Acetate (EtOAc)-100 mL--
Celite®-~5 g--

Step-by-Step Methodology:

  • Safety First: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene (2.58 g, 10.0 mmol), methanol (50 mL), and 10% Pd/C (130 mg).

  • Reagent Addition: Stir the suspension at room temperature. Slowly add hydrazine monohydrate (2.43 mL, 50.0 mmol) dropwise over 15-20 minutes using a dropping funnel or syringe. A noticeable exotherm and gas evolution (N₂) will occur. Control the addition rate to maintain a gentle effervescence.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

  • Workup - Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst on the filter paper can be pyrophoric when dry; quench it with water immediately after filtration. Wash the Celite pad with methanol (2 x 20 mL).

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining hydrazine salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify as described in Protocol A, if required.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; deactivated catalyst (Protocol B); poor quality iron (Protocol A).Add an additional portion of the reducing agent (Iron or Hydrazine). For Protocol A, ensure the iron powder is finely divided.
Dehalogenation Observed Reaction temperature too high (Protocol B); overly active catalyst.For Protocol B, consider running the reaction at 0°C. Reduce catalyst loading. Protocol A is generally less prone to this issue.
Reduction of Ethoxyvinyl Group Non-selective conditions; prolonged reaction time.Ensure the reaction is stopped as soon as the starting material is consumed (TLC). If this persists, Protocol A (Fe/NH₄Cl) is the more selective choice.
Difficult Workup Emulsion during extraction; fine particulate matter.Add saturated NaCl solution (brine) to break emulsions. Ensure thorough filtration through Celite® to remove all solids before extraction.

Conclusion

The selective reduction of the nitro group in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a challenging but achievable transformation. By avoiding standard high-pressure catalytic hydrogenation, side reactions can be effectively suppressed. The use of a classic metal-acid system like Fe/NH₄Cl offers a robust, economical, and highly selective method that is well-suited for this substrate. Alternatively, Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C provides a milder, efficient route, provided that reaction conditions are carefully controlled to prevent dehalogenation. Both protocols detailed in this note serve as reliable starting points for researchers and drug development professionals aiming to synthesize 2-Bromo-4-(1-ethoxyvinyl)aniline and its derivatives.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Journal of the Indian Chemical Society, 79(3), 238-244. [Link]

  • Leclerc, E., & Mangeney, P. (2001). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal. [Link]

  • Pande, P. P., Joshi, G. C., & Mathela, C. S. (1998). Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate. Synthetic Communications, 28(22), 4213-4218. [Link]

  • Prakash, O., & Kumar, A. (2014). Iron‐catalyzed transfer hydrogenation of nitroarenes with hydrazines or NaBH4. Asian Journal of Organic Chemistry, 3(4), 496-506. [Link]

  • Organic Chemistry Portal. (n.d.). Ammonium Formate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Varma, R. S. (2018). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 3(10), 13627-13638. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Ramakrishna, B. L., & Kumar, M. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Laha, J. K., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 88(24), 17622-17633. [Link]

  • Mishra, T., & Parida, K. M. (2006). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Catalysis Letters, 110(3-4), 217-224. [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]

  • Srimani, D., Saikia, A., & Ranu, B. C. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(16), 6449-6452. [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]

  • Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 652. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1153-1159. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(53), 39001-39016. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

  • O, Y., & Oh, K. (2019). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications, 55(26), 3781-3784. [Link]

  • Liu, Y., et al. (2007). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Tetrahedron Letters, 48(20), 3493-3497. [Link]

  • Illuminating Chemistry. (2026). Stoichiometric Zn or Fe Metal Reduction. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 41B, 1953-1955. [Link]

  • Ravasio, N., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5419-5441. [Link]

  • D'Amico, F., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry. [Link]

  • Wang, J., et al. (2018). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H₂O/CO₂ Medium. ChemistrySelect, 3(22), 6061-6066. [Link]

  • Reddit. (2025). Nitro reduction conditions. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the cross-coupling of bromo-nitrobenzenes. While the nitro group (


) activates the carbon-bromine bond for oxidative addition, it simultaneously introduces challenges regarding chemoselectivity (reduction risk) and catalyst poisoning (coordination to Pd). This document provides validated methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, specifically engineered to preserve the nitro functionality while maximizing yield.

Mechanistic Insight & Strategic Design

The Electronic Paradox

In Palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.

  • The Advantage: The nitro group is a strong electron-withdrawing group (EWG). According to Hammett equation correlations, EWGs significantly accelerate the rate of oxidative addition. Therefore, 4-bromonitrobenzene reacts faster than bromobenzene.

  • The Risk: The nitro group is susceptible to reduction (to amines) under hydride-rich conditions or can coordinate to the metal center, potentially arresting the catalytic cycle. Furthermore, in nucleophilic substitution scenarios, the nitro group can act as a leaving group (denitration), though this is rare in standard Pd-catalysis.

Visualization of the Catalytic Cycle

The following diagram illustrates the standard catalytic cycle, highlighting the accelerated oxidative addition step specific to nitro-substituted substrates.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (FAST due to NO2 EWG) Pd0->OxAdd + Ar(NO2)-Br PdII_Ox Pd(II)(Ar-NO2)(Br)L2 OxAdd->PdII_Ox TransMet Transmetallation (Rate Limiting Step) PdII_Ox->TransMet + Nucleophile (B/N/C) PdII_Trans Pd(II)(Ar-NO2)(Nu)L2 TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the kinetic advantage of Nitro-substituted Aryl Bromides during Oxidative Addition.

Critical Safety Parameters

WARNING: Energetic Materials

  • Thermal Instability: Nitroaromatics possess high decomposition energies. Differential Scanning Calorimetry (DSC) often reveals exotherms starting >200°C, but metal impurities can lower this onset.

  • Shock Sensitivity: While mononitro compounds are generally stable, polynitro byproducts (if formed) are shock-sensitive.

  • Exotherms: Pd-catalyzed couplings are exothermic.[1] The rapid reaction rate of bromo-nitrobenzenes can lead to thermal runaways if reagents are added too quickly on a large scale.

Validated Protocols

Application 1: Suzuki-Miyaura Coupling

Objective: Coupling 4-bromonitrobenzene with phenylboronic acid. Challenge: Preventing hydrolysis of the boronic acid while maintaining high turnover. Solution: Use of a robust, air-stable catalyst system (


) with a mild base.
Protocol Steps:
  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 1-Bromo-4-nitrobenzene (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, 1.2 mmol)

    • 
       (3 mol%)
      
    • 
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). The water is critical for the base solubility and transmetallation activation.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Summary:

Parameter Value Note
Yield 92-96% High yield due to electronic activation.
Time 4 h Significantly faster than 4-bromoanisole (typ. 12h).

| Selectivity | >99% | No reduction of nitro group observed. |

Application 2: Buchwald-Hartwig Amination

Objective: Coupling 4-bromonitrobenzene with morpholine. Challenge: The nitro group can be reduced to an amine if harsh bases (NaOtBu) or reducing conditions are used. Solution: Use


 (weaker base) and Xantphos (wide bite angle ligand) to facilitate reductive elimination over side reactions.
Protocol Steps:
  • Catalyst Prep: In a glovebox or under Ar flow, mix

    
     (1.5 mol%) and Xantphos (4.5 mol%) in Toluene (2 mL) and stir for 10 mins to form the active catalyst.
    
  • Substrate Addition: Add:

    • 1-Bromo-4-nitrobenzene (1.0 mmol)

    • Morpholine (1.2 mmol)

    • 
       (2.0 equiv) - Crucial: Avoid NaOtBu to prevent nitro reduction.
      
  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Mechanistic Note: Xantphos creates a large "bite angle" (approx 111°) on the Pd center. This geometric strain forces the Reductive Elimination step to occur faster, which is vital for electron-deficient amines and prevents the catalyst from resting in a state where the nitro group could coordinate.

Application 3: Copper-Free Sonogashira Coupling

Objective: Coupling 4-bromonitrobenzene with phenylacetylene. Challenge: Standard Sonogashira uses CuI. Copper can induce Glaser homocoupling of the alkyne and may interact with the nitro group. Solution: A Copper-Free protocol using high catalyst loading or specialized ligands.

Protocol Steps:
  • Reagents: Combine:

    • 1-Bromo-4-nitrobenzene (1.0 mmol)

    • Phenylacetylene (1.5 equiv)

    • 
       (5 mol%)
      
    • DABCO (2.0 equiv) or Pyrrolidine (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) is preferred for solubility.

  • Conditions: Heat to 90°C under Inert Atmosphere. Note: Cu-free reactions generally require higher temperatures than Cu-catalyzed ones.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 6-8 hours.

Decision Making & Optimization

Use the following workflow to select the correct ligand system based on your specific nitro-substrate constraints.

OptimizationWorkflow Start Start: Bromo-Nitrobenzene Coupling CheckType Identify Coupling Partner Start->CheckType BranchBoron Boronic Acid (Suzuki) CheckType->BranchBoron BranchAmine Amine (Buchwald) CheckType->BranchAmine BranchAlkyne Alkyne (Sonogashira) CheckType->BranchAlkyne SuzBase Base Sensitivity? (Is NO2 the only sensitive group?) BranchBoron->SuzBase BuchRed Risk of NO2 Reduction? BranchAmine->BuchRed SonoCu Copper Tolerance? BranchAlkyne->SonoCu SuzStd Use K2CO3 / Pd(dppf)Cl2 (Standard) SuzBase->SuzStd No SuzSens Use K3PO4 / Pd(OAc)2 / SPhos (Steric/Sensitive) SuzBase->SuzSens Yes BuchSafe Use Cs2CO3 + Xantphos (Prevents Reduction) BuchRed->BuchSafe High Risk BuchStd Use NaOtBu + BINAP (If NO2 is robust) BuchRed->BuchStd Low Risk SonoFree Cu-Free: Pd(PPh3)4 / DMF (Cleaner) SonoCu->SonoFree Low (Avoid Cu) SonoStd Std: PdCl2(PPh3)2 / CuI (Faster, risk of homocoupling) SonoCu->SonoStd High (Speed needed)

Figure 2: Strategic decision tree for ligand and base selection in nitro-arene cross-coupling.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion Catalyst PoisoningThe

group may coordinate to Pd. Switch to a bidentate ligand (dppf, Xantphos) to occupy coordination sites.
Azo/Amine Byproducts Nitro ReductionOxygen/Hydride source present. Ensure strict degassing. Switch base from alkoxide (NaOtBu) to Carbonate (

).
Homocoupling (Sonogashira) Glaser CouplingPresence of Oxygen in Cu-catalyzed system. Switch to Cu-free protocol (Protocol 4.3).
Black Precipitate Pd Aggregation"Pd black" formation. Add a stabilizing ligand (PPh3) or use a precatalyst like XPhos Pd G4.

References

  • Mechanistic Studies of Oxidative Addition

    • Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
    • Source: PMC / Nature C
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: Buchwald-Hartwig Amination (General Mechanism & Ligand Selection).
    • Source: Chemistry LibreTexts
    • URL:[Link][2][3]

  • Sonogashira Copper-Free Variants

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview.
    • Source: PMC / Beilstein J. Org. Chem.
    • URL:[Link]

  • Nitroarene Cross-Coupling Specifics

    • Title: Cross-Coupling Reactions of Nitroarenes.[4]

    • Source: ACS Accounts of Chemical Research
    • URL:[Link]

  • Safety in Cross-Coupling

    • Title: Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.[1]

    • Source: Purdue University / Org. Process Res. Dev.
    • URL:[Link]

Sources

Application Note: Chemoselective Hydrolysis of Ethoxyvinyl Groups to Acetyl Moieties in Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery and medicinal chemistry, installing acetyl groups (


) onto electron-deficient aromatic rings (e.g., nitrobenzenes) is a recurring challenge. Classical Friedel-Crafts acylation fails on nitrobenzenes due to strong ring deactivation. The industry-standard workaround is a two-step sequence: Stille coupling  using tributyl(1-ethoxyvinyl)stannane to install a masked acetyl group (the 1-ethoxyvinyl moiety), followed by acidic hydrolysis .

This guide focuses on the critical second step: the hydrolysis of the 1-ethoxyvinyl group . While seemingly simple, this step determines the yield and purity of the final acetophenone derivative. We present two validated protocols: a robust standard method using HCl/THF and a mild, solid-supported method for high-throughput applications.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction is an acid-catalyzed hydration of an enol ether. Unlike acetals, which require protonation of the oxygen, enol ethers are protonated at the


-carbon.
Reaction Pathway[1][2][3][4][5][6][7]
  • Protonation: The rate-limiting step. The

    
    -carbon is protonated by acid, generating a resonance-stabilized oxocarbenium ion.
    
  • Hydration: Water attacks the highly electrophilic oxocarbenium carbon.

  • Elimination: Ethanol is eliminated to reveal the ketone.

Note on Nitro Groups: The electron-withdrawing nitro group (


) on the aromatic ring slightly destabilizes the oxocarbenium intermediate compared to electron-rich systems. Consequently, nitro-substituted substrates may require slightly longer reaction times or stronger acids compared to anisole derivatives.

HydrolysisMechanism Substrate 1-Ethoxyvinyl Nitrobenzene Protonation Protonation (Rate Limiting) Substrate->Protonation + H+ Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Resonance Stabilization Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Product Acetyl Nitrobenzene Hemiacetal->Product - EtOH - H+

Figure 1: Mechanistic pathway for the acid-catalyzed hydrolysis of enol ethers.

Experimental Protocols

Protocol A: Standard Aqueous Hydrolysis (HCl/THF)

Best for: Scale-up (grams to kilograms) and general substrates. Mechanism of Action: Homogeneous acid catalysis.

Reagents
  • Substrate: 1-(1-ethoxyvinyl)-X-nitrobenzene (crude from Stille coupling).

  • Solvent: Tetrahydrofuran (THF) or Acetone (HPLC grade).

  • Acid: 1N or 2N Hydrochloric Acid (aqueous).

  • Workup: Saturated

    
    , Ethyl Acetate.
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude ethoxyvinyl intermediate in THF (

    
    ).
    
    • Why: THF ensures solubility of the organic substrate and is miscible with aqueous acid.

  • Acid Addition: Add 1N aqueous HCl (

    
     minimum; typically 
    
    
    
    volume ratio with THF is used for convenience).
    • Observation: The reaction is slightly exothermic.

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Time: 1–4 hours.[1]

    • Monitoring: Monitor by TLC or LCMS. The starting material (non-polar enol ether) will disappear, and a more polar ketone spot will appear.

    • LCMS Note: The enol ether is acid-labile; on LCMS, you may see the ketone mass even in the starting material sample if the eluent is acidic. Rely on retention time shifts.

  • Workup:

    • Dilute with Ethyl Acetate.[2][3]

    • Neutralize carefully with saturated aqueous

      
      .
      
    • Wash organic layer with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Solid-Supported "Green" Hydrolysis

Best for: Parallel synthesis, acid-sensitive substrates (other than nitro), or avoiding aqueous workup. Mechanism of Action: Heterogeneous catalysis using acidic resin or silica.

Reagents
  • Catalyst: Dowex 50WX8 (H+ form) or Silica Gel (Acidic).

  • Solvent: Wet Dichloromethane (DCM) or Methanol.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DCM containing 1% water (v/v).

  • Catalyst Addition: Add Dowex 50WX8 resin (

    
     substrate).
    
  • Agitation: Stir or shake gently at room temperature for 2–6 hours.

  • Filtration: Filter off the resin beads.

  • Isolation: Concentrate the filtrate. The product is often pure enough for the next step without chromatography.

Data Summary & Troubleshooting

The following table summarizes common issues encountered during the hydrolysis of nitro-substituted enol ethers.

IssueProbable CauseCorrective Action
Slow Reaction Nitro group deactivationIncrease acid concentration to 6N HCl or heat to 50°C.
Incomplete Conversion ImmiscibilitySwitch solvent to Dioxane/Water (homogeneous).
Side Products Acid-sensitive protecting groups (e.g., Boc, TBS)Use Protocol B (Dowex) or buffered acetic acid.
Tin Contamination Carryover from Stille couplingTreat crude with KF/Silica before hydrolysis.
Workflow Visualization

Workflow Start Crude Stille Product (Ethoxyvinyl-Nitrobenzene) Solvent Dissolve in THF Start->Solvent Acid Add 1N HCl (aq) Solvent->Acid Monitor Stir RT (1-4h) Monitor TLC/LCMS Acid->Monitor Decision Complete? Monitor->Decision Workup Neutralize (NaHCO3) Extract (EtOAc) Decision->Workup Yes Heat Heat to 45°C Decision->Heat No Heat->Monitor

Figure 2: Decision tree for standard hydrolysis workflow.

Safety & Handling

  • Organotin Residues: The precursor to this reaction involves tributyltin.[4][2] While the hydrolysis removes the ethoxyvinyl group, tin byproducts are highly toxic. Ensure the crude material from the Stille coupling was treated with Potassium Fluoride (KF) or aqueous CsF to precipitate tin residues before attempting hydrolysis.

  • Nitro Compounds: Nitroaromatics can be energetic. Avoid concentrating reaction mixtures to dryness if high heat is applied.

  • Acid Handling: Always add acid to water/solvent, never the reverse.

References

  • Foundational Stille Coupling: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 1978 , 100(11), 3636–3638.

  • Ethoxyvinyl Group Utility: Kosugi, M. et al. "Preparation of Aryl Methyl Ketones via Stille Coupling." Chemistry Letters, 1982 , 11(6), 939–940.

  • Hydrolysis Mechanism: Kreevoy, M. M.; Taft, R. W.[5] "The Mechanism of Hydrolysis of Enol Ethers." Journal of the American Chemical Society, 1955 , 77(21), 5590–5595.

  • Nitro-Group Compatibility: Labadie, J. W.; Stille, J. K. "Mechanisms of the palladium-catalyzed coupling of acid chlorides with organotin reagents." Journal of the American Chemical Society, 1983 , 105(19), 6129–6137.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Topic: Yield Optimization & Troubleshooting for Stille Coupling of Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields due to one of three critical failure points specific to this scaffold: regioselectivity issues (competing halogen reactivity), catalyst deactivation (nitro-group coordination), or product decomposition (acid-catalyzed hydrolysis of the enol ether during purification).

This guide deviates from standard textbook protocols to address the specific electronic and steric reality of the 2-bromo-4-nitro core. The target molecule contains a masked acetyl group (the ethoxyvinyl moiety) which is extremely acid-sensitive.

Part 1: The Diagnostic Phase

Before altering your reaction parameters, review your current status against these benchmarks.

Diagnostic CheckPassing CriteriaFailure Implication
Precursor Identity 2-Bromo-4-iodo-1-nitrobenzene If using 2,4-dibromo , yield loss is due to lack of regioselectivity. The C2-Br is electronically activated but sterically hindered; C4-Br is accessible. Competition leads to mixtures.
Catalyst Color Bright Yellow (crystalline)If Orange/Brown/Black , your

is oxidized. Stille couplings are unforgiving of bad catalyst.
Reagent Quality Tributyl(1-ethoxyvinyl)stannane (Clear/Colorless)If Cloudy/White precipitate , the stannane has hydrolyzed or polymerized.
TLC Spot Product

~0.4-0.6 (Hex/EtOAc)
If you see a spot at lower

that stains strongly with DNP (orange), your product has already hydrolyzed to the ketone.

Part 2: Strategic Optimization (The Protocol)

Regioselectivity & Starting Material

The Issue: Using 2,4-dibromo-1-nitrobenzene relies on subtle steric differences between the ortho (C2) and para (C4) positions. The Fix: Switch to 2-bromo-4-iodo-1-nitrobenzene .

  • Why: The C–I bond undergoes oxidative addition to

    
     roughly 
    
    
    
    times faster than the C–Br bond. This guarantees exclusive coupling at the C4 position, leaving the C2-Bromine intact for future functionalization.
The Reaction System (Liebeskind-Stille Conditions)

Standard Stille conditions (Toluene, reflux) often fail with electron-deficient nitroarenes due to slow transmetallation.

Recommended Protocol:

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Catalyst:

    
     (5 mol%)
    
  • Additive: CuI (10 mol%) – Crucial for yield.

    • Mechanism:[1][2][3][4][5] Copper(I) scavenges the ligand and facilitates the transfer of the vinyl group from Tin to Palladium ("Copper effect"), significantly accelerating the reaction and allowing lower temperatures (60-80°C), which preserves the nitro group.

  • Reagent: Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

The "Kill Zone": Workup & Purification

Critical Warning: The 1-ethoxyvinyl group is an enol ether. It will hydrolyze to the ketone (acetyl group) instantly upon contact with trace acid. Standard silica gel is acidic enough to destroy your product.

The Self-Validating Workup:

  • Quench: Do not use HCl. Use saturated aqueous

    
     / 
    
    
    
    buffer (pH ~8).
  • Tin Removal: Wash the organic layer with

    
     (aqueous). This precipitates tributyltin fluoride (white solid), which can be filtered off.
    
  • Column Preparation (The Secret to Yield):

    • Pre-treat your silica gel slurry with 1-2% Triethylamine (TEA) in Hexanes.

    • Run the column using an eluent containing 1% TEA.

    • Validation: If your product comes off as a single spot and NMR shows the vinyl protons (doublet/doublet at ~4.0-4.5 ppm), you succeeded. If you see a methyl singlet at ~2.6 ppm, you hydrolyzed it.

Part 3: Mechanistic Logic & Visualization

The following diagram illustrates the competing pathways. Your goal is to force the Green Path and block the Red Path .

Stille_Pathway Start 2-Bromo-4-iodo- 1-nitrobenzene Pd_OxAdd Oxidative Addition (Pd inserts at C-I) Start->Pd_OxAdd Pd(PPh3)4 Transmetal Transmetallation (Sn to Pd transfer) Pd_OxAdd->Transmetal Stannane + CuI Prod_Pd Reductive Elimination Transmetal->Prod_Pd Target TARGET: 2-Bromo-4-(1-ethoxyvinyl)- 1-nitrobenzene Prod_Pd->Target Neutral Workup Hydrolysis Acidic Silica / Workup (H3O+) Target->Hydrolysis Ketone FAILURE PRODUCT: 2-Bromo-4-acetyl- 1-nitrobenzene Hydrolysis->Ketone Enol Ether Cleavage

Figure 1: Reaction pathway highlighting the critical divergence between successful isolation (Green) and acid-catalyzed decomposition (Red).

Part 4: Troubleshooting FAQ

Q1: My reaction turns black immediately upon heating. Is this normal?

  • A: No. Immediate precipitation of "Palladium Black" indicates catalyst decomposition. This often happens if the reaction mixture wasn't degassed properly. Oxygen kills the active

    
     species.
    
    • Fix: Sparge your solvent with Argon for 15 minutes before adding the catalyst.

Q2: I see the product on TLC, but after the column, I isolated the ketone (acetyl derivative). What happened?

  • A: You fell victim to "On-Column Hydrolysis." Silica gel has a pH of ~4-5. This is sufficient to protonate the electron-rich enol ether, leading to hydrolysis.

    • Fix: You must neutralize the silica with 1-2% Triethylamine during column packing and elution.

Q3: Can I use the 2,4-dibromo precursor if I can't get the iodo- analogue?

  • A: Yes, but you must control the kinetics.

    • Protocol: Use exactly 1.0 equivalent of stannane. Run at a lower temperature (60°C) for a longer time. The C4-Br is slightly more activated due to the para-nitro resonance effect compared to the sterically hindered C2-Br. However, expect a 10-15% yield loss to the regioisomer or bis-coupled product.

Q4: The tin byproducts are streaking on my column and contaminating the product.

  • A: Tin removal is mandatory before chromatography.

    • Method A: Wash crude mixture with

      
       solution (stir vigorously for 30 mins). Filter the white solid.
      
    • Method B: Use "Potassium Fluoride on Celite" (20 wt%) added directly to the reaction pot at the end, stir, and filter.

Part 5: Quantitative Data Summary

ParameterStandard ProtocolOptimized Protocol (Recommended)
Precursor 2,4-Dibromonitrobenzene2-Bromo-4-iodo-1-nitrobenzene
Catalyst


+ CuI (10%)
Solvent Toluene (110°C)1,4-Dioxane (80°C)
Workup Water/BrineKF Wash (Tin removal)
Purification Standard SilicaTEA-Neutralized Silica
Typical Yield 30-45% (Mixture)75-88% (Pure)

References

  • Stille Coupling Mechanism & Conditions

    • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society.
  • The "Copper Effect" in Stille Couplings

    • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry.
  • Hydrolysis of Enol Ethers (1-ethoxyvinyl group)

    • Kresge, A. J. (1987). Acid-Catalyzed Hydrolysis of Enol Ethers. Accounts of Chemical Research.
  • Purification Strategies for Acid-Sensitive Compounds

    • ChemicalBook. (2024).[6] Tributyl(1-ethoxyvinyl)tin Properties and Uses.

Sources

Preventing polymerization of ethoxyvinyl groups during purification

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Triad

Welcome to the technical support hub for ethoxyvinyl (enol ether) chemistry. If you are here, you are likely facing one of three problems: your product turned into a viscous gum during concentration, your NMR shows a mysterious aldehyde/ketone peak, or your yield vanished on the silica column.

The stability of ethoxyvinyl groups rests on a Stability Triad :

  • pH Neutrality: The absolute exclusion of protons (

    
    ).
    
  • Thermal Control: Minimizing energy input that overcomes activation barriers for cationic propagation.

  • Lewis Basicity: Active buffering of purification media.

Part 1: The Mechanism (Why is this happening?)

To prevent polymerization, you must understand the enemy. Unlike acrylates which polymerize via radicals, ethoxyvinyl groups primarily undergo acid-catalyzed cationic polymerization and hydrolysis .

The Trap: The ethoxy group is a strong


-donor. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making the 

-carbon highly nucleophilic.
  • Scenario A (Hydrolysis): In the presence of trace water and acid (e.g., acidic silica), the

    
    -carbon grabs a proton, forming a resonance-stabilized oxocarbenium ion. Water attacks this ion, collapsing it into a ketone or aldehyde (destroying your product).
    
  • Scenario B (Polymerization): In the absence of water but presence of acid (or Lewis acids like trace metals), the oxocarbenium ion is attacked by another enol ether molecule. This chain reaction creates the "gum" you see in your flask.

Key Insight: Adding radical inhibitors like BHT (butylated hydroxytoluene) is virtually useless against this mechanism. You must control the acidity .

Visualizing the Threat

The following diagram maps the divergence between product stability and the two decomposition pathways.

EthoxyvinylDecomposition cluster_prevention Mitigation Strategy Reactant Ethoxyvinyl Compound Intermediate Oxocarbenium Intermediate (Highly Reactive) Reactant->Intermediate Protonation (Rate Limiting) ProtonSource Acid Source (Silica/H+) ProtonSource->Intermediate Hydrolysis Hydrolysis Product (Ketone/Aldehyde) Intermediate->Hydrolysis + H2O (Fast) Polymer Cationic Polymer (Viscous Gum) Intermediate->Polymer + Monomer (Chain Prop.) Water Trace H2O Water->Hydrolysis Monomer Excess Monomer Monomer->Polymer Buffer Triethylamine (Et3N) Buffer Buffer->ProtonSource Neutralizes

Figure 1: The divergence of the oxocarbenium intermediate. Note that both destructive pathways share the same trigger: protonation.

Part 2: Standard Operating Procedures (SOPs)
SOP-01: Neutralizing Silica Gel for Column Chromatography

Standard silica gel has a pH of ~4–5. This is sufficient to destroy sensitive enol ethers. You must artificially buffer the stationary phase.

ParameterStandard SilicaBuffered Silica (Required)
Surface pH ~4.5 (Acidic)~7.5–8.0 (Basic)
Eluent Modifier None1–5% Triethylamine (Et

N)
Loading Method Dry load or DCMSlurry pack in buffered solvent
Risk Level High (Hydrolysis/Polymerization)Low

Protocol:

  • Prepare Solvent: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% v/v Triethylamine .

  • Slurry the Silica: Pour silica into a beaker containing the buffered solvent. Stir for 5 minutes. This allows the amine to neutralize the acidic silanol groups (

    
    ).
    
  • Pack: Pour the slurry into the column.

  • Flush: Run 2 column volumes of the buffered solvent through the column before loading your sample.

  • Run: Elute using the buffered solvent system.

Note: If Et


N is incompatible with your compound, use Basic Alumina  (Grade III) instead of silica.
SOP-02: Distillation of Volatile Enol Ethers

If your compound is volatile (e.g., tributyl(1-ethoxyvinyl)tin), distillation is preferred over chromatography, but heat is a risk.

  • Glassware Prep: Wash all glassware with dilute ammonium hydroxide or Et

    
    N/DCM solution, then oven dry. This neutralizes surface acidity on the glass.
    
  • Vacuum is King: Use high vacuum (<1 mmHg) to keep the bath temperature below 100°C .

  • Add Stabilizer: Add solid anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
    or a pellet of Calcium Hydride (CaH
    
    
    )
    to the distillation pot. This acts as a proton scavenger during heating.
  • Receiver: Cool the receiving flask to -78°C or 0°C to prevent polymerization of the hot condensate.

Part 3: Troubleshooting Guide
Scenario 1: "My product stuck to the column / I lost mass."
  • Cause: Cationic polymerization on the silica surface. The polymer is much more polar than the monomer and often stays at the baseline.

  • Diagnostic: Check the top of the silica column.[1] Is there a discolored or "gummy" layer that won't move?

  • The Fix: You cannot recover the polymerized material. For the next run, switch to Basic Alumina or increase Et

    
    N concentration to 5%.
    
Scenario 2: "NMR shows a methyl ketone (singlet ~2.1 ppm) instead of the vinyl group."
  • Cause: Hydrolysis.[2][3] The vinyl ether (

    
    ) reacted with water to form a ketone (
    
    
    
    ) and ethanol.
  • Diagnostic: Look for the disappearance of the vinyl protons (usually two doublets/singlets around 4.0–4.5 ppm).

  • The Fix:

    • Ensure solvents are anhydrous.

    • Quench properly: If synthesizing via Stille precursor (e.g., lithiation of vinyl ether), quench with buffered aqueous solution (sat. NaHCO

      
       or NH
      
      
      
      Cl + NH
      
      
      OH), never straight acid.
Scenario 3: "The product degrades during storage."
  • Cause: Auto-catalytic decomposition. A single hydrolyzed molecule releases ethanol and acid (if the counter-ion isn't controlled), or oxidation creates peroxides.

  • The Fix:

    • Store at -20°C .

    • Store under Argon/Nitrogen.

    • Add a stabilizer: Long-term storage requires a base , not just a radical inhibitor. A small pellet of KOH or K

      
      CO
      
      
      
      in the vial is effective for non-pharmaceutical intermediates.
Part 4: Decision Matrix (Workflow)

Use this logic flow to select the correct purification method for your specific ethoxyvinyl compound.

PurificationWorkflow Start Crude Ethoxyvinyl Reaction Mixture CheckVolatility Is the compound volatile? (BP < 150°C @ high vac) Start->CheckVolatility Distillation Vacuum Distillation CheckVolatility->Distillation Yes Column Chromatography CheckVolatility->Column No DistillSteps 1. Base-wash glassware 2. Add K2CO3 to pot 3. Keep T < 100°C Distillation->DistillSteps ColumnChoice Substrate Acid Sensitivity? Column->ColumnChoice Silica Buffered Silica Gel (1-5% Et3N in eluent) ColumnChoice->Silica Moderate Alumina Basic Alumina (Activity Grade III) ColumnChoice->Alumina Extreme

Figure 2: Purification decision tree based on volatility and acid sensitivity.

Part 5: FAQs

Q: Can I use BHT (Butylated hydroxytoluene) to stop the polymerization? A: BHT is a radical inhibitor. While it prevents oxidative degradation (peroxide formation), it does not stop cationic polymerization initiated by protons. You can use it as a secondary stabilizer, but it is not a substitute for a base (like Et


N).

Q: My compound is tributyl(1-ethoxyvinyl)tin. It smells terrible and is degrading. What do I do? A: Organotin compounds are notoriously sensitive.

  • Do not chromatograph unless absolutely necessary; the tin residue streaks and the compound hydrolyzes.

  • Distill via Kugelrohr or short-path at high vacuum (0.1 mmHg).

  • If you must column, use 10% K

    
    CO
    
    
    
    -doped silica
    or pure basic alumina [1].

Q: How do I remove the Triethylamine (Et


N) after the column? 
A:  Et

N is volatile. It will co-evaporate with your solvent (Hexanes/EtOAc) on the rotovap. If trace amine remains and affects downstream chemistry, dissolve the product in ether and wash rapidly with pH 7 phosphate buffer (do not use HCl).
References
  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[4] (Definitive guide on Stille coupling reagents including ethoxyvinyl stannanes).

  • Miyamoto, M., et al. (1984).[5] "Living Cationic Polymerization of Vinyl Ethers." Macromolecules. (Foundational mechanism of cationic polymerization of vinyl ethers).[6][7]

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard protocols for neutralizing glassware and silica).

  • Teledyne ISCO. (2024).[8] "Method Development Strategies for Amine Bonded Phase Columns." (Technical guide on using amine-functionalized silica to avoid additives).

Sources

Purification strategies for removing tin byproducts from Stille coupling precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tin Removal Strategies Subject: Ticket ID: #SN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Advanced Purification Support Desk. Our goal is to operationalize the removal of organostannanes (tin reagents) from your reaction mixtures. Stille couplings are powerful, but the lipophilic nature of tributyltin (Bu₃Sn-) byproducts often leads to co-elution with your target molecule during chromatography. This guide provides chemically grounded, scalable solutions to reach <20 ppm residual tin limits.

Module 1: The "Gold Standard" – KF/Silica Precipitation

Best for: Routine removal, acid-stable compounds, and preventing column streaking.

The Problem: Tributyltin halides (


) are soluble in organic solvents and "streak" on silica gel, contaminating fractions.
The Fix:  Convert soluble tin halides into insoluble, polymeric tin fluorides (

) using Potassium Fluoride (KF) loaded on silica.
Protocol: The Harrowven Method
  • Preparation: Dissolve Potassium Fluoride (KF) in water (approx. 1g KF per 2mL

    
    ).
    
  • Impregnation: Add Silica Gel (10g silica per 1g KF) to the solution.

  • Drying: Mix thoroughly to form a "fluffy" powder. Evaporate the water (rotary evaporator) or use as a "wet" slurry if your solvent tolerates trace water. Pro-Tip: Ideally, dry this mixture to a free-flowing powder.

  • Execution:

    • Dilute your crude reaction mixture with Ether or EtOAc.[1][2]

    • Add the KF/Silica powder (approx.[3] 2g of powder per 1 mmol of tin reagent used).

    • Stir vigorously at room temperature for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite. The tin remains trapped in the silica/KF matrix as an insoluble solid.

  • Wash: Rinse the filter cake with fresh solvent.

Why this works: The fluoride ion has a high affinity for tin, forming hypervalent stannate species (


) or polymeric fluorides. These species are insoluble in organic media and bind physically to the silica matrix, allowing simple physical separation.

Module 2: Chromatographic Interventions

Best for: Final polishing or when precipitation is incomplete.

Q: My product co-elutes with the tin spot. How do I separate them?

Option A: The Triethylamine (TEA) Shift

  • Mechanism: Tin halides are Lewis acids. Adding a Lewis base (TEA) modifies the silica surface and coordinates with the tin, drastically altering its retention factor (Rf).

  • Protocol: Pre-treat your silica column with 1–5% Triethylamine in your eluent (e.g., Hexanes/EtOAc + 2% TEA).

  • Result: The tin species will usually streak heavily or stay at the baseline, allowing your product to elute cleanly.

Option B: The KF-Silica "Guard Column"

  • Protocol: Instead of stirring (Module 1), pack the top 2–3 cm of your flash column with the KF/Silica mixture described above.

  • Result: As the crude mixture loads onto the column, the tin reacts with the fluoride layer and becomes immobilized before it enters the separation zone.

Module 3: Scavenging Systems (Resins)

Best for: Late-stage pharmaceutical intermediates requiring <10 ppm levels.

Q: I cannot use fluoride (silicon protecting groups present). What now?

The Fix: Thiol-based polymeric scavengers.

  • Chemistry: Sulfur has a high affinity for tin (soft acid/soft base interaction).

  • Reagent: Commercial resins (e.g., QuadraPure™ TU, polymer-supported cysteine, or mercaptophenyl resins).

  • Protocol:

    • Dissolve crude product in a non-polar solvent (DCM or THF).

    • Add resin (usually 3–5 equivalents relative to residual tin).

    • Stir for 4–12 hours.

    • Filter the resin.[4]

  • Advantage: No aqueous workup required; compatible with silyl ethers (TBDMS, TES) that might be cleaved by KF.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct purification strategy based on your substrate's sensitivity.

TinRemovalStrategy Start Crude Stille Reaction Mixture CheckAcid Is Product Acid Sensitive? Start->CheckAcid CheckBase Is Product Base/Silyl Sensitive? CheckAcid->CheckBase No MethodKF Method 1: KF/Silica Precipitation (Standard Protocol) CheckAcid->MethodKF Yes (Avoid Acid Wash) CheckBase->MethodKF No MethodOxalic Method 2: Oxalic Acid Wash (Solubilizes Sn into Aqueous) CheckBase->MethodOxalic Base Sensitive Only MethodResin Method 3: Thiol Resin Scavenger (Neutral pH) CheckBase->MethodResin Yes (Silyl groups present) MethodTEA Method 4: TEA-Doped Silica Column (Chromatographic Shift) MethodKF->MethodTEA If Tin persists > 50ppm MethodOxalic->MethodTEA Polishing Step

Figure 1: Decision matrix for selecting a tin removal strategy based on substrate stability (Acid/Base/Silyl sensitivity).

Troubleshooting & FAQ

Q: I used aqueous KF, and now I have a gelatinous emulsion. What happened? A: You formed polymeric tributyltin fluoride (


), which is insoluble in both water and organics. It sits at the interface and stabilizes emulsions.
The Fix:  Do not try to separate the layers yet. Filter the entire biphasic mixture through a pad of Celite. The solid polymer will stay on the Celite. The filtrate will then separate cleanly.

Q: My reaction used Tin Hydride (


) or formed Ditin (

). KF isn't working.
A: KF only works effectively on Tin Halides (

). It does not react well with hydrides or Sn-Sn bonds. The Fix: Perform an oxidative pre-treatment. Add Iodine (

) to your crude reaction until a faint violet color persists. This converts Sn-H and Sn-Sn species into Tin Iodides (

).[1] Then perform the KF/Silica workup. The

bond is highly reactive toward fluoride.

Q: What are the regulatory limits for Tin? A: According to ICH Q3D guidelines, Tin is a Class 3 elemental impurity.

  • Oral PDE: 6400 µ g/day .

  • Parenteral PDE: 640 µ g/day .

  • Inhalation PDE: 64 µ g/day .

  • Note: While toxicity limits are high, practical chemical limits are lower; residual tin often poisons Palladium catalysts in subsequent steps. Aim for <50 ppm.

Comparative Data: Removal Efficiency

MethodReagentsResidual Sn (ppm)*ProsCons
Standard Workup Water/Brine> 10,000SimpleIneffective; Tin remains in organic phase
KF/Silica KF, SiO₂, Celite< 30High efficiency, cheapIncompatible with silyl ethers
Basic Alumina Al₂O₃~ 100Good for acid-sensitiveLower capacity than KF
Thiol Resin Polymer-SH< 10Neutral conditionsExpensive, slow kinetics
Oxalic Acid 10% aq. Oxalic~ 500Removes acid-labile SnDegrades acid-sensitive products

*Typical values based on reduction from stoichiometric starting levels.

References

  • Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[5][6] Chem. Commun.[5][6]2004 , 1968–1969.[5][6]

  • Renaldo, A. F.; Labadie, J. W.; Stille, J. K. "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate."[7] Org.[1][5][7][8] Synth.1989 , 67,[7] 86. [7]

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on elemental impurities." European Medicines Agency, 2022 .

  • Gallagher, W. P. et al. "Simple, Cost-Effective Removal of Organotin Residues from Reaction Mixtures." J. Org. Chem.2003 , 68, 6775.

Sources

Minimizing side reactions during the reduction of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the reduction of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene .

Topic: Minimizing Side Reactions for 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene Reference ID: TSR-2024-BR-VINYL Department: Process Chemistry & Application Support[1]

Executive Summary: The Chemoselectivity Triangle

Reducing the nitro group in 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene presents a "chemoselectivity triangle" where three functional groups compete for reactivity. Standard reduction methods often lead to catastrophic failure due to the incompatibility of these moieties.

The Critical Challenges
  • The Enol Ether (1-Ethoxyvinyl): This group is highly acid-sensitive .[1] In the presence of water and even mild acid (pH < 6), it hydrolyzes to an acetyl group (ketone). It is also susceptible to saturation (hydrogenation) by active catalysts.

  • The Aryl Halide (Bromine): Susceptible to hydrodehalogenation (cleavage of the C-Br bond) under standard catalytic hydrogenation conditions (e.g., Pd/C).

  • The Nitro Group: Requires sufficient reducing power to reach the aniline state without stalling at the hydroxylamine (

    
    ) intermediate, which can lead to azo/azoxy impurities.
    

Reaction Pathway Analysis

The following diagram illustrates the Target Pathway (Green) versus the three most common Failure Modes (Red).

ReactionPathways Start Starting Material (Nitro-Bromo-EnolEther) Target TARGET PRODUCT (Aniline-Bromo-EnolEther) Start->Target Chemoselective Reduction (Pt-S/C or Fe/NH4Cl) Fail_Hydrolysis FAILURE MODE A Hydrolysis (Acetyl-Bromo-Aniline) Start->Fail_Hydrolysis Acidic Media / H2O (e.g., SnCl2/HCl) Fail_Dehalo FAILURE MODE B Dehalogenation (Des-Bromo Aniline) Start->Fail_Dehalo Active Pd/C + H2 Fail_Sat FAILURE MODE C Saturation (Ethyl-Bromo-Aniline) Start->Fail_Sat Unpoisoned Catalyst Over-hydrogenation Target->Fail_Hydrolysis Slow Workup (Acidic)

Figure 1: Reaction landscape showing the narrow window for successful chemoselective reduction.

Recommended Protocols

To navigate these risks, we recommend two specific protocols. Protocol A is preferred for scale-up and cleanliness (preserves the enol ether best).[1] Protocol B is a robust laboratory alternative if high-pressure hydrogenation is unavailable.[1]

Protocol A: Sulfided Platinum Hydrogenation (Preferred)

Best for: Preserving the Enol Ether and Bromine.

Mechanism: Sulfur poisons the catalyst surface, dramatically reducing its affinity for the olefin and the C-Br bond, while retaining activity for the highly polar nitro group.

ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided Platinum)Prevents dehalogenation and olefin saturation.[1]
Loading 1–3 wt% relative to substrateHigh activity allows low loading; minimizes waste.[1]
Solvent THF or EtOAc (Anhydrous)Critical: Avoids alcohols/water to prevent hydrolysis.[1]
Pressure 5–10 bar

Moderate pressure ensures rate without forcing side reactions.[1]
Additives 0.1 eq. Morpholine (Optional)Scavenges trace acid; prevents enol ether hydrolysis.[1]

Step-by-Step:

  • Charge the autoclave with substrate and anhydrous THF (10V).

  • Add 5% Pt(S)/C (sulfided).[1]

  • Optional: Add 0.1 eq morpholine or triethylamine as a base buffer.

  • Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Stir at 20–25°C under 5 bar

    
    . Do not heat  above 40°C to avoid vinyl saturation.[1]
    
  • Monitor via HPLC.[1] Stop immediately upon consumption of starting material.

  • Filter catalyst through Celite.[1][2] Concentrate at <30°C to preserve the enol ether.

Protocol B: Iron/Ammonium Chloride (Bechamp Modification)

Best for: Labs without hydrogenation equipment. Risk: Requires strict pH control to prevent hydrolysis.

ParameterSpecificationRationale
Reductant Iron Powder (Electrolytic grade, 325 mesh)High surface area for faster reaction at lower temp.[1]
Electrolyte

(5–10 eq)
Mild activation.[1] Warning: pH ~5.5 can hydrolyze enol ether.[1]
Solvent EtOH / Water (5:[1]1)Water is required for electron transfer but risks hydrolysis.[1]
Temperature 60°C (Strict Control)High enough to drive reduction, low enough to slow hydrolysis.

Step-by-Step:

  • Dissolve substrate in EtOH (5V).[1]

  • Prepare a separate saturated aqueous solution of

    
    .
    
  • Add Iron powder (5 eq) to the

    
     solution and stir vigorously for 5 mins to "etch" the iron.
    
  • Add the ethanolic substrate solution to the Fe slurry.

  • Heat to 60°C.

  • Crucial: Monitor pH. As the nitro group reduces, the reaction consumes protons (

    
    ), causing pH to rise. If pH < 5, add small amounts of 
    
    
    
    .
  • Upon completion (usually < 2 hrs), cool to room temperature.

  • Filter through Celite.[1][2]

  • Immediate Workup: Partition with EtOAc and saturated

    
     . Do not use water or brine alone; ensure the aqueous layer is basic (pH 8-9) to protect the enol ether during extraction.
    

Troubleshooting Guide (FAQ)

Issue 1: "I lost my vinyl group! The NMR shows a ketone (acetyl group)."

Diagnosis: Acid-Catalyzed Hydrolysis. The enol ether moiety (


) reacted with water under acidic conditions to form the ketone (

).[1]
  • If using Protocol A: Your solvent was wet, or the catalyst support was acidic. Fix: Use anhydrous THF and add 1% triethylamine.

  • If using Protocol B: The reaction time was too long, or the pH dropped too low. Fix: Switch to Zinc/Ammonium Formate in Methanol (anhydrous transfer hydrogenation) to eliminate water.

Issue 2: "The bromine is gone (Des-bromo product)."

Diagnosis: Over-reduction via Oxidative Addition. Palladium (Pd) inserts into the C-Br bond readily.[1]

  • Immediate Action: Stop using Pd/C.

  • Fix: Switch to Sulfided Platinum (Pt(S)/C) or Raney Nickel . If using Raney Nickel, do not use acid; keep it neutral.

Issue 3: "I see an ethyl group instead of the ethoxyvinyl group."

Diagnosis: Olefin Hydrogenation. The catalyst was too active toward the double bond.

  • Fix: Lower the

    
     pressure and temperature. If using Pt/C, ensure it is the sulfided variant. Unpoisoned Pt or Pd will saturate the double bond rapidly.
    
Issue 4: "The reaction stalled at the hydroxylamine intermediate."

Diagnosis: Insufficient Driving Force. Common in sterically crowded or electron-rich nitroarenes.[1]

  • Fix (Protocol A): Add a catalytic amount of Vanadium (

    
     or 
    
    
    
    )
    . Vanadium acts as a co-catalyst to disproportionate the hydroxylamine to the amine.
  • Fix (Protocol B): Increase the amount of Iron powder or switch to fine mesh (325 mesh) to increase surface area.

Decision Support Matrix

Use this logic flow to select the correct method for your constraints.

DecisionTree Q1 Is High-Pressure H2 Available? MethodA Use Protocol A: Pt(S)/C in THF Q1->MethodA Yes Q2 Is the Enol Ether critical for the next step? Q1->Q2 No MethodB Use Protocol B: Fe/NH4Cl (Strict pH control) Q2->MethodB Yes (Standard) MethodC Alternative: Zn / NH4OAc in MeOH (Faster, less water) Q2->MethodC Yes (Water Sensitive)

Figure 2: Method selection based on equipment and substrate sensitivity.

References

  • Selective Catalytic Hydrogenation: Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis 345.1‐2 (2003): 41-53.[1] Link

  • Sulfided Platinum Selectivity: Kasparian, A., et al. "Selective hydrogenation of nitroarenes in the presence of activated heteroaryl halides."[3] Journal of Organic Chemistry 76.23 (2011): 9841-9844. Link

  • Fe/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. "Iron-ammonium chloride - A convenient and inexpensive reductant."[1] Synthetic Communications 22.22 (1992): 3189-3195.[2] Link

  • Enol Ether Hydrolysis Kinetics: Kresge, A. J.[1] "Vinyl ether hydrolysis."[1] Accounts of Chemical Research 20.10 (1987): 364-370. Link

  • Vanadium Promoters: "Reduction of Nitro Compounds." In Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques, Wiley, 2011. Link

Sources

Stability of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene

Executive Summary: The Stability Paradox

Researchers working with 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene face a specific chemical dichotomy. This molecule contains two functional groups with opposing stability requirements:

  • The 1-Ethoxyvinyl Group (Masked Acetyl): This enol ether is acid-labile . It requires basic or neutral conditions to prevent premature hydrolysis into the corresponding acetophenone (ketone).

  • The o-Bromo-Nitro Core: This motif is highly activated for Nucleophilic Aromatic Substitution (

    
    ) . It is unstable in the presence of strong nucleophilic bases (e.g., 
    
    
    
    ,
    
    
    ), which will displace the bromine atom.

Core Directive: To maintain the integrity of this molecule, you must maintain a basic environment that is non-nucleophilic.

The Chemical Environment: Stability Matrix

The following diagram illustrates the divergent reaction pathways based on the specific type of basic or acidic condition applied.

StabilityMatrix Molecule 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene Acid Acidic Conditions (HCl, H3O+, Silica Gel) Molecule->Acid pH < 7 NuBase Strong Nucleophilic Base (NaOH, NaOMe, LiOH) Molecule->NuBase High pH + Nucleophile NonNuBase Mild/Non-Nucleophilic Base (K2CO3, Cs2CO3, Et3N) Molecule->NonNuBase Buffered Basic pH Ketone Hydrolysis Product (4-Acetyl-2-bromo-1-nitrobenzene) Acid->Ketone Protonation of Vinyl Ether Phenol Substitution Product (SNAr) (Loss of Bromine) NuBase->Phenol Displacement of Br (Activated by o-NO2) Stable STABLE (Intact Molecule) NonNuBase->Stable No Substitution No Hydrolysis

Figure 1: Reaction pathway decision tree. The target molecule requires a "Goldilocks" zone: basic enough to prevent hydrolysis, but non-nucleophilic to prevent


.

Troubleshooting Guide & FAQs

Issue 1: "My product turned bright yellow/orange during the workup."

Diagnosis: Nucleophilic Aromatic Substitution (


) 
The combination of the nitro group at position 1 and the bromine at position 2 creates an electron-deficient center at C2. If you used a strong hydroxide base (NaOH, KOH) or an alkoxide (NaOMe) during reaction or quenching, the base attacked C2, displacing the bromine. The resulting nitrophenol or nitroether is often intensely colored.
  • Corrective Action:

    • Switch Bases: Use Carbonate bases (

      
      , 
      
      
      
      ) or Phosphates (
      
      
      ) for reactions (e.g., Suzuki couplings).
    • Workup: Do not wash with 1M NaOH. Use Saturated

      
       or mild brine.
      
Issue 2: "I see a ketone peak (~1690 cm⁻¹) in IR or a methyl ketone singlet in NMR."

Diagnosis: Premature Hydrolysis The 1-ethoxyvinyl group is a "masked" ketone. It hydrolyzes rapidly in the presence of trace acid and water. This often happens during purification on silica gel, which is slightly acidic.

  • Corrective Action:

    • Buffer the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (

      
      ) in hexanes before loading your sample.
      
    • Solvents: Ensure deuterated chloroform (

      
      ) for NMR is not acidic (store over 
      
      
      
      or silver foil).
Issue 3: "Can I use this molecule as a Suzuki coupling partner?"

Answer: Yes, but with specific constraints. You can couple at the C2-Bromine position, but you must avoid conditions that favor


 over the Palladium catalytic cycle.
  • Recommended System:

    • Catalyst:

      
       or 
      
      
      
      (Standard Pd(0)/Pd(II) sources).
    • Base: Anhydrous

      
       or 
      
      
      
      .
    • Solvent: Dioxane or Toluene (Avoid alcohols like Methanol/Ethanol which can act as nucleophiles at high temps).

    • Temperature: Keep below 80°C if possible to minimize background

      
      .
      

Detailed Mechanism: The Risk

Understanding why the bromine is labile is critical for designing your experiment. The nitro group acts as an electron sink, stabilizing the negative charge in the transition state (Meisenheimer Complex).[1]

Figure 2: The mechanism of Bromine displacement by hydroxide. The ortho-nitro group dramatically lowers the energy barrier for this reaction.

Validated Experimental Protocols

Protocol A: Safe Workup (Post-Reaction)

Use this protocol to isolate the intact vinyl ether.

  • Quench: Cool reaction mixture to 0°C.

  • Dilution: Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Wash:

    • Wash 1: Water (Cold).

    • Wash 2: Saturated Sodium Bicarbonate (

      
      ) or diluted Brine. NEVER use HCl. 
      
  • Drying: Dry organic layer over Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic, though usually acceptable.
  • Concentration: Rotary evaporate at <40°C.

Protocol B: Controlled Hydrolysis (To generate the Ketone)

If your goal is to unmask the acetyl group.

  • Dissolve the residue in THF/Water (4:1).

  • Add 1M HCl (1.5 equivalents).

  • Stir at Room Temperature for 1 hour.

  • Monitor by TLC (Ketone is usually more polar than the vinyl ether).

  • Extract with EtOAc.[2]

Data Summary: Reactivity Profile

Reagent ClassExampleReactivity with SubstrateOutcome
Strong Acid HCl,

HighHydrolysis to Ketone
Weak Acid Silica Gel,

ModerateSlow/Partial Hydrolysis
Nucleophilic Base NaOH, NaOMe,

High (esp. with heat)

(Loss of Br)
Non-Nu Base

,

, DIPEA
LowSTABLE (Desired Condition)
Oxidants

, Ozone
HighCleavage of Vinyl bond

References

  • Mechanism of Enol Ether Hydrolysis

    • Kresge, A. J. (1987). Acid-Catalyzed Hydrolysis of Enol Ethers. Accounts of Chemical Research.
  • Nucleophilic Arom

    
    ) of o-Halonitrobenzenes: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3] Chemical Reviews.

  • Use of 1-Ethoxyvinyl Group in Palladium Coupling (Stille/Suzuki)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][5] Angewandte Chemie International Edition. (Context on coupling conditions compatible with sensitive groups).

  • Synthesis of Acetophenones via Stannanes (Methodology Source)

    • Kosugi, M., et al. (1978). Reaction of organotin compounds with aryl halides catalyzed by palladium.[5][6] Chemistry Letters.[7]

Sources

Technical Support Center: Solvent Selection for Ethoxyvinyl Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for maximizing the solubility of ethoxyvinyl nitrobenzenes, a class of compounds with unique physicochemical properties that can present significant formulation challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and starting points for your solubility experiments.

Q1: What are the primary molecular features of ethoxyvinyl nitrobenzenes that I should consider for solvent selection?

A1: Understanding the solute's structure is the first step. Ethoxyvinyl nitrobenzenes are complex molecules with distinct regions that dictate their interaction with potential solvents.[1]

  • Nitro Group (-NO2): This is a strong electron-withdrawing and highly polar group, creating a significant dipole moment on the molecule.[2][3]

  • Benzene Ring: The aromatic ring itself is nonpolar and capable of engaging in π-π stacking interactions.

  • Ethoxy Group (-OCH2CH3): This group adds moderate polarity and, importantly, can act as a hydrogen bond acceptor via its oxygen atom.[1][3]

  • Vinyl Group (-CH=CH2): This is a nonpolar hydrocarbon substituent.

Collectively, these features render the molecule moderately polar. The key to solubilization is to find a solvent that can favorably interact with these different functionalities simultaneously. The principle of "like dissolves like" is a crucial starting point; a solvent of intermediate polarity is often the most effective.[4][5]

Q2: Based on the structure, which general classes of solvents should I screen first?

A2: Given the moderately polar nature of ethoxyvinyl nitrobenzenes, you should begin with solvents that share this characteristic. Extremely nonpolar solvents (e.g., hexane) will fail to interact with the nitro group, while highly polar, protic solvents (e.g., water) will not favorably interact with the aromatic ring and vinyl group.[4]

Recommended Starting Solvent Classes:

  • Aprotic Polar Solvents: These are often the best choice. They possess a significant dipole moment to interact with the nitro group but lack the strong hydrogen-bonding network of protic solvents, making them more compatible with the nonpolar parts of the molecule. Examples include Acetone, Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile.[6]

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform can be effective due to their ability to dissolve a wide range of organic compounds.[6][7]

  • Aromatic Solvents: Toluene may be effective, particularly if π-π stacking interactions are significant drivers of solvation.[6]

Q3: Is there a way to theoretically predict a good solvent before running dozens of experiments?

A3: Yes, the Hansen Solubility Parameters (HSP) model is a powerful theoretical tool for this purpose.[8][9][10] The model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[11]

Every molecule, including your solute and potential solvents, has a unique set of these three parameters, which can be treated as coordinates in a 3D "Hansen space". The fundamental principle is that solvents with HSP values close to those of the solute in this 3D space are most likely to dissolve it .[8] The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility; a smaller distance implies higher affinity.[10]

Q4: Does increasing the temperature always lead to higher solubility?

A4: Not necessarily, although it is the most common outcome for solid solutes. The effect of temperature is governed by the enthalpy of dissolution (ΔH_dissolution).

  • Endothermic Dissolution (ΔH > 0): Most solids absorb energy to break down their crystal lattice and dissolve. In this case, increasing the temperature will increase solubility, according to Le Chatelier's principle.[12]

  • Exothermic Dissolution (ΔH < 0): In some rare cases, the dissolution process releases heat. For these compounds, increasing the temperature will actually decrease solubility.

It is crucial to determine this property for your specific ethoxyvinyl nitrobenzene derivative. However, for initial screening, gentle heating is a reasonable strategy to try and overcome kinetic barriers to dissolution.[13]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during solubility experiments.

Problem: My compound isn't dissolving, even in solvents that were predicted to be effective.

  • Cause A: Slow Dissolution Kinetics: The rate of dissolution may be very slow, even if the compound is thermodynamically soluble.

    • Solution 1: Particle Size Reduction: Grind your solid material into a fine powder using a mortar and pestle. This increases the surface area available for the solvent to interact with, which can significantly enhance the dissolution rate.[14]

    • Solution 2: Apply Energy: Use an ultrasonic bath to provide mechanical agitation at the micro-level.[14] Sonication helps break apart particle agglomerates and accelerates the dissolution process. Gentle heating with stirring can also overcome activation energy barriers.[13][14]

  • Cause B: Impurities: The presence of insoluble impurities can coat the surface of your compound, preventing the solvent from reaching it.

    • Solution: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If impurities are present, purification via recrystallization or chromatography may be necessary before proceeding.

  • Cause C: Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), each with a different crystal lattice energy and, consequently, different solubility. You may be working with a particularly stable, less soluble polymorph.

    • Solution: Attempting to recrystallize a small amount of the material from a different solvent system can sometimes yield a different, more soluble polymorph. Characterizing the solid form with techniques like XRPD or DSC can confirm polymorphism.

Problem: My compound dissolves upon heating but crashes out of solution when it cools.

  • Cause: Supersaturation and Low Solubility at Ambient Temperature: This indicates that you have created a supersaturated solution at a higher temperature and the compound has low thermodynamic solubility at room temperature.[15]

    • Solution 1: Use a Co-Solvent System: This is a powerful technique for fine-tuning solvent properties.[14] Start by dissolving your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO). Then, slowly add a miscible "anti-solvent" (in which the compound is less soluble) until you reach the desired final concentration.[16] This can create a more stable solution at your target temperature.

    • Solution 2: Re-evaluate Solvent Choice: The solvent may simply not be strong enough to maintain solubility at the target concentration and temperature. Refer back to your solvent screening and HSP analysis to select a solvent that is a better match.

Problem: The solution changes color over time, or I get unexpected results in my downstream application.

  • Cause: Compound Degradation or Solvent Reactivity: Ethoxyvinyl nitrobenzenes can be reactive. The nitro group can be reduced, and the vinyl group can undergo polymerization or other reactions. The solvent may not be as inert as assumed.

    • Solution 1: Choose Inert Solvents: Ensure you are using high-purity, dry solvents. Avoid solvents that could potentially react (e.g., highly nucleophilic or protic solvents if your molecule is sensitive).

    • Solution 2: Protect from Light and Air: Some organic molecules are sensitive to light (photodegradation) or oxygen. Conduct experiments in amber glassware and consider purging the solvent and headspace with an inert gas like nitrogen or argon.

    • Solution 3: Analytical Verification: Use HPLC or LC-MS to analyze the solution over time. This will allow you to detect the appearance of degradation products and confirm the stability of your compound in the chosen solvent.

Section 3: Experimental Protocols & Workflows

Workflow 1: Systematic Solvent Selection Strategy

This workflow provides a logical progression from theoretical prediction to experimental confirmation.

G cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Optimization & Final Selection A 1. Characterize Solute (Polarity, H-bonding) B 2. Estimate Hansen Solubility Parameters (HSP) A->B C 3. Rank Solvents by HSP Distance (Ra) B->C D 4. Select Top 5-10 Candidate Solvents C->D Select candidates with low Ra E 5. Perform Small-Scale Solubility Tests D->E F 6. Execute Shake-Flask Method for Quantification E->F G 7. Analyze Solubility Data (mg/mL or M) F->G Generate quantitative data H 8. Optimize with Co-solvents (If Necessary) G->H I 9. Final Solvent Selection & Stability Check H->I

Caption: A systematic workflow for solvent selection.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[17][18] It ensures that the solvent is truly saturated with the solute.

Objective: To determine the maximum concentration of an ethoxyvinyl nitrobenzene that can be dissolved in a specific solvent at a set temperature.

Materials:

  • Your ethoxyvinyl nitrobenzene compound (solid)

  • Candidate solvent (high purity)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with your solvent)

  • Apparatus for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., add 10 mg of solid to 2 mL of solvent).

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[17] Allow the mixture to shake for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is standard for poorly soluble compounds.[19]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solids to settle. Do not heat the sample.

  • Sampling: Carefully draw the supernatant (the clear liquid phase) using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial for analysis. This step is critical to remove any undissolved microparticles.

  • Analysis: Determine the concentration of the solute in the filtered solution using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation: The determined concentration is the equilibrium solubility of your compound in that solvent at the specified temperature. Report the result in mg/mL or mol/L.

Section 4: Data & Visualization

Table 1: Properties of Common Laboratory Solvents

This table provides a reference for selecting initial screening solvents based on their physical properties. Data is compiled from various chemical suppliers and reference materials.[7][20]

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Class
n-Hexane0.11.969Nonpolar
Toluene2.42.4111Aromatic
Diethyl Ether2.84.335Ether
Dichloromethane (DCM)3.19.140Chlorinated
Tetrahydrofuran (THF)4.07.566Ether
Ethyl Acetate4.46.077Ester
Acetone5.12156Ketone
Acetonitrile5.837.582Nitrile
Dimethylformamide (DMF)6.438153Amide
Dimethyl Sulfoxide (DMSO)7.247189Sulfoxide
Ethanol4.324.578Polar Protic
Water10.280.1100Polar Protic
Diagram 2: Key Solute-Solvent Interactions

This diagram illustrates the primary intermolecular forces that drive the dissolution of ethoxyvinyl nitrobenzenes. A successful solvent must establish favorable interactions with the solute that outweigh both the solute-solute (crystal lattice) and solvent-solvent forces.[1][21][22]

G cluster_solute Ethoxyvinyl Nitrobenzene cluster_solvent Solvent Molecule solute Nitro Group (Polar) Benzene Ring (π-system) Ethoxy Group (H-bond Acceptor) solvent Polar Group (e.g., C=O) Nonpolar Region H-bond Donor/Acceptor solute->solvent Dipole-Dipole Interactions solute->solvent π-π Stacking solute->solvent Hydrogen Bonding (Acceptor) solute->solvent van der Waals (Dispersion Forces)

Caption: Intermolecular forces in solute-solvent interactions.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Solute- Solvent Interaction. Walsh Medical Media. [Link]

  • Solute-Solvent Interactions Definition. Fiveable. [Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. National Center for Biotechnology Information (PMC). [Link]

  • Understanding Common Lab Solvents. CP Lab Safety. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Link]

  • Get to know solvents used commonly. University of Colorado Boulder. [Link]

  • solute-solvent hydrogen bonds: Topics by Science.gov. Science.gov. [Link]

  • Hansen solubility parameter. Wikipedia. [Link]

  • Solubility of Nitrobenzene. Solubility of Things. [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (PMC). [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Solvent Solute Interactions. Scribd. [Link]

  • Nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • ORGANIC CHEMISTRY. Sakshi Education. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nitrobenzene. Sciencemadness Wiki. [Link]

  • Shake Flask Solubility Services. BioAssay Systems. [Link]

  • Nitrobenzene. Wikipedia. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza Pharma & Biotech. [Link]

  • TSCA water solubility: Column elution method; shake flask method. Code of Federal Regulations, eCFR. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information (PMC). [Link]

  • 1-Ethoxy-4-nitrobenzene. Chemsrc.com. [Link]

  • 4-Ethoxy-1-fluoro-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • 1-Ethoxy-4-nitrobenzene. ResearchGate. [Link]

  • CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for Nitrobenzene - NCBI. [Link]

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Validation & Comparative

Spectroscopic characterization of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Impurity Profiling & Stability-Indicating Analysis

Executive Summary: The "Masked" Acetyl Challenge

2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is a critical intermediate, typically generated via Stille coupling of a dihalo-nitrobenzene with tributyl(1-ethoxyvinyl)stannane. It serves as a "masked" precursor to 3'-bromo-4'-nitroacetophenone , a key building block for indole-based therapeutics and kinase inhibitors.

The Analytical Paradox: While the ultimate goal is often the ketone (hydrolysis product), characterizing the intact ethoxyvinyl intermediate is essential for process validation to ensure complete coupling before the hydrolysis step. However, the 1-ethoxyvinyl group is an acid-labile enol ether. Standard LC-MS conditions (acidic mobile phases) will hydrolyze the analyte on-column , leading to false-negative results for the intermediate and false-positive quantification of the ketone impurity.

This guide compares spectroscopic techniques to accurately characterize this labile intermediate, emphasizing the necessity of neutral-pH methodologies .

Impurity Landscape & Structural Targets

The purity profile of this intermediate is defined by three vectors: unreacted starting material, catalytic byproducts (tin), and premature degradation (hydrolysis).

ComponentRoleStructural Feature (Key Identifier)Origin
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene Target Analyte Vinyl H (Geminal):

4.2–4.8 ppm (d, 2H)Vinyl Ether C=C: ~1610 cm⁻¹
Stille Coupling Product
3-Bromo-4-nitroacetophenone Major Impurity Methyl Ketone:

2.6 ppm (s, 3H)Carbonyl C=O: ~1690 cm⁻¹
Acidic Hydrolysis (Degradant)
2-Bromo-4-iodo-1-nitrobenzene Starting MaterialAbsence of vinyl/ethyl signals.Distinct aromatic splitting.Incomplete Reaction
Tributyltin residues Reagent ResidueSn Isotope Pattern in MS.Aliphatic region clutter in NMR (0.8–1.6 ppm).Stille Reagent Carryover

Comparative Analysis of Characterization Methods

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Verdict: Best for structural confirmation and molar ratio quantification.

  • Pros: Non-destructive; allows direct observation of the vinyl protons without inducing hydrolysis (if solvent is neutral).

  • Cons: Lower sensitivity compared to MS; tin residues can obscure the aliphatic region.

  • Critical Protocol: Use CDCl₃ neutralized with solid K₂CO₃ or basic alumina. Trace HCl in aged chloroform is sufficient to hydrolyze the vinyl ether in the NMR tube, turning the sample into the ketone during acquisition.

Method B: LC-MS (UPLC-QTOF) – The Sensitivity Trap

Verdict: Essential for trace impurity profiling but requires modified protocols .

  • Pros: High sensitivity for starting materials and non-volatile byproducts.

  • Cons: High Risk of Artifacts. Standard 0.1% Formic Acid mobile phases (pH ~2.7) will convert the ethoxyvinyl ether to the ketone during the run.

  • Solution: Use Ammonium Bicarbonate (10mM, pH 8.0) or Ammonium Acetate (pH 7.0) to preserve the vinyl ether moiety.

Method C: FT-IR Spectroscopy – The Quick Screen

Verdict: Good for qualitative reaction monitoring (Process Analytical Technology - PAT).

  • Pros: Rapid; no solvent required (ATR). Distinguishes Enol Ether (C=C) from Ketone (C=O).

  • Cons: Low resolution for similar aromatic impurities; cannot quantify trace levels easily.

Experimental Protocols

Protocol 1: Self-Validating ¹H NMR Characterization

Rationale: This protocol includes a "neutralization step" to prevent in-situ degradation.

  • Solvent Prep: Pass CDCl₃ through a small plug of basic alumina or add ~10 mg of anhydrous K₂CO₃ to the NMR tube before adding the sample.

  • Sample Prep: Dissolve ~10 mg of the isolated oil/solid in 0.6 mL of the treated CDCl₃.

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (256 scans).

  • Key Diagnostic Signals (Predicted):

    • Vinyl Protons: Two doublets (or broad singlets) at

      
       4.30 ppm  and 
      
      
      
      4.75 ppm
      (
      
      
      Hz).
    • Ethoxy Group: Quartet at

      
       3.90 ppm (2H), Triplet at 
      
      
      
      1.40 ppm (3H).
    • Aromatic Region: Three distinct protons. The proton ortho to the vinyl group will show a shift relative to the ketone form.

  • Validation: If you see a sharp singlet at

    
     2.60 ppm , your sample has hydrolyzed (contains ketone).
    
Protocol 2: pH-Buffered LC-MS Method

Rationale: Prevents on-column hydrolysis.

  • Instrument: UPLC coupled with Q-TOF or Triple Quad.

  • Column: C18 Reverse Phase (e.g., BEH C18), 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ mode.

  • Target Ions:

    • Ethoxyvinyl Product: [M+H]⁺ = m/z ~272/274 (Br isotope pattern).

    • Ketone Impurity: [M+H]⁺ = m/z ~244/246.

    • Note: If you use Formic Acid, you will likely only see mass 244/246, even if the sample is pure vinyl ether.

Visualizations

Diagram 1: Synthesis & Degradation Pathway

This diagram illustrates the critical instability node where the analytical method can induce degradation.

G SM 2-Bromo-4-iodo- 1-nitrobenzene Target TARGET: 2-Bromo-4-(1-ethoxyvinyl)- 1-nitrobenzene SM->Target Stille Coupling Reagent Tributyl(1-ethoxyvinyl)stannane Reagent->Target Pd Pd Catalyst Pd->Target Acid Acidic Conditions (H+ / H2O) Target->Acid Storage or Acidic LC-MS Ketone IMPURITY: 3-Bromo-4-nitroacetophenone (Hydrolysis Product) Acid->Ketone Rapid Hydrolysis

Caption: The Stille coupling yields the ethoxyvinyl target. Exposure to acid (including acidic LC mobile phases) rapidly converts it to the ketone impurity.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct method based on the stage of development.

DecisionTree Start Start: Characterize Sample Q1 Is Quantitative Purity Required? Start->Q1 BranchNMR Use 1H NMR (CDCl3 + K2CO3) Q1->BranchNMR Yes (Major Components) BranchTrace Trace Impurity Profiling? Q1->BranchTrace No (Trace Analysis) Result1 Accurate Molar Ratio (Vinyl vs Ketone) BranchNMR->Result1 MethodMS_Acid Standard LC-MS (Formic Acid) STOP! Risk of Artifacts BranchTrace->MethodMS_Acid Standard Protocol MethodMS_Base Buffered LC-MS (NH4HCO3, pH 8) BranchTrace->MethodMS_Base Optimized Protocol Result2 False Positive Ketone Levels MethodMS_Acid->Result2 Result3 True Impurity Profile MethodMS_Base->Result3

Caption: Analytical workflow emphasizing the rejection of acidic LC-MS methods to avoid artifactual hydrolysis results.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction".[2][3][4][5] Organic Reactions.[2][3][4][5][6] (Detailed discussion on ethoxyvinyl stannane coupling and hydrolysis). Link

  • Dolan, J. (2016). "A Guide to HPLC and LC-MS Buffer Selection". ACE HPLC. (Reference for pH control in LC-MS to prevent degradation). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for identifying tin/solvent residues). Link

  • Sigma-Aldrich. "1-Ethoxyvinyl-tributylstannane Product Information". (Confirming the hydrolysis pathway to ketones). Link

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